molecular formula C9H5F3N2O2 B081314 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile CAS No. 13544-06-4

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Cat. No.: B081314
CAS No.: 13544-06-4
M. Wt: 230.14 g/mol
InChI Key: CSRSFUABKGQLSY-UHFFFAOYSA-N
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Description

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is a high-value synthetic building block specifically designed for advanced chemical research and development. This compound integrates two highly reactive and versatile functional groups—a nitrile and a nitro group—within a benzene ring scaffold that is further modified with a metabolically robust trifluoromethyl group at the para position. The electron-withdrawing nature of the nitro and trifluoromethyl substituents makes this acetonitrile derivative an excellent precursor for the synthesis of complex heterocycles, including indoles, quinolines, and other nitrogen-containing fused ring systems, which are prevalent scaffolds in medicinal chemistry and materials science. Its primary research value lies in its application as a key intermediate in the development of potential agrochemicals (e.g., herbicides, pesticides) and pharmaceutical candidates, where the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity. The nitrile group serves as a versatile handle for further synthetic elaboration, readily undergoing transformations to amidines, carboxylic acids, tetrazoles, or reduction to primary amines, thereby enabling significant molecular diversification from a single, advanced intermediate. This compound is offered For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-1-6(3-4-13)8(5-7)14(15)16/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRSFUABKGQLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379695
Record name [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile
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Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13544-06-4
Record name 2-Nitro-4-(trifluoromethyl)benzeneacetonitrile
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Record name [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile
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Foundational & Exploratory

Physicochemical properties of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound (CAS No. 13544-06-4). This compound is of significant interest in medicinal chemistry and materials science, primarily due to the presence of the nitro and trifluoromethyl functional groups, which are known to modulate biological activity and material properties.[1][2][3] This document consolidates available data on its chemical characteristics, provides a detailed experimental protocol for its synthesis based on established methods for analogous compounds, and outlines its role in contemporary research, such as the development of inhibitors for protein aggregation.[1] All quantitative data are presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Physicochemical Properties

This compound is a substituted aromatic nitrile. While specific experimental data such as melting point and boiling point are not widely published for this exact compound, its physical state can be inferred as a solid at room temperature from safety data sheets that advise against dust formation.[4] The properties of several structurally similar analogs are provided for comparative context.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue for this compoundValue for 4-(Trifluoromethyl)phenylacetonitrile (Analog)Value for 2-(Trifluoromethyl)phenylacetonitrile (Analog)
CAS Number 13544-06-4[4]2338-75-23038-47-9[5]
Molecular Formula C₉H₅F₃N₂O₂C₉H₆F₃N[6]C₉H₆F₃N[5]
Molecular Weight 244.15 g/mol 185.15 g/mol [6]185.15 g/mol [5]
Appearance Solid (inferred)[4]SolidLiquid[7]
Melting Point Data not available47-49 °CData not available
Boiling Point Data not available131-132 °C at 20 mmHg103-105 °C at 10 mmHg[8]
InChI InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-4-7(15(16)17)5(1-2-6)8-13/h1-4H,8H21S/C9H6F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2[6]1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2[5]
SMILES C1=CC(=C(C=C1C(F)(F)F)N(=O)=O)CC#NFC(F)(F)c1ccc(CC#N)cc1N#CCc1ccccc1C(F)(F)F[7]

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound.

Table 2: Spectral Data for this compound and Analogs

Data TypeInformation for this compoundReference Data from Analogs
¹H NMR A proton NMR spectrum is available, showing characteristic signals for the aromatic and methylene protons.[9] Expected signals: A singlet for the methylene protons (-CH₂CN) and multiplets for the three aromatic protons.For 6-trifluoromethyl-2-nitrophenylacetonitrile: δ 4.18 (s, 2H), 7.73-8.53 (m, 3H).[10]
¹³C NMR Data not available.For 2-Nitrophenylacetonitrile, ¹³C NMR data is available.[11] For 4-(Trifluoromethyl)phenylacetonitrile, ¹³C NMR data is available.[6]
IR Spectroscopy Data not available. Expected peaks: ~2250 cm⁻¹ (C≡N stretch), ~1530 and ~1350 cm⁻¹ (N-O asymmetric and symmetric stretches of the nitro group).For 2-Nitrophenylacetonitrile, a characteristic peak for the C≡N group is observed.[9] For 4-(Trifluoromethyl)phenylacetonitrile, ATR-IR data is available.[6]
Mass Spectrometry Data not available. Expected molecular ion peak (M⁺) at m/z = 244.For 2-(Trifluoromethyl)phenylacetonitrile, GC-MS data shows a molecular ion peak at m/z = 185.[5]

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for synthesizing the title compound is a two-step process adapted from patented procedures for structurally related nitro-substituted phenylacetonitriles.[10] The process involves a nucleophilic aromatic substitution followed by a decarboxylation step.

Step 1: Synthesis of 2-Cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid tert-butyl ester

  • Apparatus Setup: A 100 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add 4-bromo-3-nitrobenzotrifluoride (1 equivalent), tert-butyl cyanoacetate (1.1 equivalents), and potassium carbonate (K₂CO₃) (2.5 equivalents).

  • Solvent: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: The mixture is stirred under a nitrogen atmosphere and heated to 80-90 °C for 18-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is poured into 200 mL of an ice-water mixture. The resulting solution is acidified to a pH of 1-2 by the dropwise addition of dilute hydrochloric acid while stirring.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of this compound

  • Apparatus Setup: A 100 mL round-bottom flask is fitted with a reflux condenser.

  • Reagents: The crude tert-butyl ester intermediate from Step 1 is dissolved in 20 mL of toluene. A catalytic amount of p-Toluenesulfonic acid (0.1 equivalents) is added.

  • Reaction: The mixture is heated to reflux for 12-18 hours. This step facilitates the decarboxylation of the tert-butyl ester.

  • Workup: The reaction mixture is cooled and poured into water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.[10]

Visualized Workflows and Applications

Synthesis Workflow

The two-step synthesis protocol can be visualized as a straightforward workflow, from starting materials to the final purified compound.

G Synthesis of this compound cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Decarboxylation cluster_2 Purification start 4-Bromo-3-nitrobenzotrifluoride + tert-Butyl Cyanoacetate reagents1 K₂CO₃, DMF 80-90 °C, 18-24h start->reagents1 intermediate Crude 2-Cyano-2-(2-nitro-4-(trifluoromethyl)phenyl) acetic acid tert-butyl ester reagents1->intermediate reagents2 p-Toluenesulfonic Acid, Toluene Reflux, 12-18h intermediate->reagents2 product Crude 2-(2-Nitro-4-(trifluoromethyl)phenyl) acetonitrile reagents2->product purification Column Chromatography or Recrystallization product->purification final_product Pure Final Product purification->final_product

Caption: A flowchart of the two-step synthesis protocol.

Application in Drug Discovery Research

Compounds bearing both nitro and trifluoromethylphenyl groups have been investigated as potential therapeutic agents.[1] One prominent area of research is in the development of small molecule inhibitors for the aggregation of Alpha-Synuclein (α-Syn), a process implicated in neurodegenerative diseases like Parkinson's disease.[1]

G Role in Alpha-Synuclein Aggregation Inhibition Monomer Alpha-Synuclein Monomers Aggregation Aggregation Process Monomer->Aggregation Aggregates via Inhibitor 2-(2-Nitro-4-(trifluoromethyl) phenyl)acetonitrile (Small Molecule Inhibitor) Inhibitor->Aggregation Binds to & Inhibits Fibrils Toxic Alpha-Synuclein Fibrils Aggregation->Fibrils Forms Disease Synucleinopathies (e.g., Parkinson's Disease) Fibrils->Disease Leads to

Caption: Logical diagram of the compound's role as an inhibitor.

Safety and Handling

Based on safety data sheets for the title compound and its analogs, this compound should be handled with care in a well-ventilated area or a chemical fume hood.[4]

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It may cause skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation occurs.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes. If inhaled, move the victim to fresh air. Seek immediate medical attention if symptoms persist or if swallowed.[4]

References

Crystal structure analysis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile. Despite a thorough search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), no experimental crystal structure for this specific compound has been reported to date. Consequently, this document provides a comprehensive, proposed framework for its synthesis, characterization, and crystal structure analysis. The methodologies outlined herein are based on established protocols for structurally analogous compounds and are intended to serve as a detailed guide for researchers seeking to elucidate its three-dimensional structure and physicochemical properties.

Introduction

This compound is a small molecule of interest in medicinal chemistry and materials science due to the presence of several key functional groups: a nitro group, a trifluoromethyl group, and a nitrile moiety. These features can impart unique electronic and steric properties, making it a potential building block for novel therapeutic agents or functional materials. The precise arrangement of these groups in the solid state, as determined by X-ray crystallography, is crucial for understanding its intermolecular interactions, polymorphism, and ultimately, its biological activity and material properties.

This guide provides a proposed experimental workflow for researchers to produce and analyze crystalline this compound.

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis, purification, crystallization, and structural analysis of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_crystallography Crystallography start Starting Materials: 2-Chloro-5-(trifluoromethyl)nitrobenzene Sodium Cyanide reaction Nucleophilic Aromatic Substitution start->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) recrystallization->nmr ms Mass Spectrometry recrystallization->ms ir IR Spectroscopy recrystallization->ir crystal_growth Single Crystal Growth ir->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution

Caption: Proposed experimental workflow for this compound.

Detailed Experimental Protocols

Synthesis of this compound

This proposed synthesis is based on nucleophilic aromatic substitution, a common method for introducing a cyano group to an activated aromatic ring.

Materials:

  • 2-Chloro-5-(trifluoromethyl)nitrobenzene

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto a pre-packed column. Elute the column with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.

Recrystallization:

  • Solvent System: A mixture of ethanol and water or isopropanol and water.

  • Procedure: Dissolve the purified product from chromatography in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed by the following spectroscopic methods:

TechniqueExpected Observations
¹H NMR Aromatic protons in the region of 7.5-8.5 ppm and a singlet for the methylene (-CH₂-) protons around 4.0 ppm.
¹³C NMR Resonances for the trifluoromethyl carbon (quartet), aromatic carbons, the nitrile carbon, and the methylene carbon.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₉H₅F₃N₂O₂).
IR Spec. Characteristic absorption bands for the nitrile (-C≡N) stretch (around 2250 cm⁻¹), the nitro (-NO₂) group (symmetric and asymmetric stretches around 1530 and 1350 cm⁻¹), and C-F bonds.
Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. Several methods can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, acetonitrile, or a mixture like dichloromethane/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexane or pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).

Single-Crystal X-ray Diffraction

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer.

  • Data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • The collected diffraction data is processed (integrated and scaled) to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

Although no experimental data is available, a successful crystal structure determination would yield the following quantitative information, which should be presented in tabular format:

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical formula C₉H₅F₃N₂O₂
Formula weight 246.15
Temperature (e.g., 100(2) K)
Wavelength (e.g., 0.71073 Å)
Crystal system (e.g., Monoclinic)
Space group (e.g., P2₁/c)
Unit cell dimensions a = ? Å, α = 90°b = ? Å, β = ?°c = ? Å, γ = 90°
Volume ? ų
Z ?
Density (calculated) ? Mg/m³
Absorption coefficient ? mm⁻¹
F(000) ?
Crystal size ? x ? x ? mm
Theta range for data collection ? to ?°
Index ranges -h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected ?
Independent reflections ? [R(int) = ?]
Completeness to theta = ?° ? %
Absorption correction (e.g., Semi-empirical from equivalents)
Max. and min. transmission ? and ?
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters ? / ? / ?
Goodness-of-fit on F² ?
Final R indices [I>2sigma(I)] R₁ = ?, wR₂ = ?
R indices (all data) R₁ = ?, wR₂ = ?

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) (A table of key bond lengths, e.g., C-N, N-O, C-F, C≡N)

Table 3: Selected Bond Angles (°) (A table of key bond angles, e.g., O-N-O, angles around the aromatic ring)

Table 4: Torsion Angles (°) (A table of key torsion angles, e.g., describing the orientation of the nitro and trifluoromethyl groups relative to the phenyl ring)

Proposed Synthesis Pathway Diagram

The following diagram illustrates the logical relationship in the proposed synthesis of this compound.

G reactant1 2-Chloro-5-(trifluoromethyl)nitrobenzene product This compound reactant1->product DMSO, 80-90 °C reactant2 Sodium Cyanide (NaCN) reactant2->product byproduct Sodium Chloride (NaCl) product->byproduct

Caption: Proposed synthesis of this compound.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its synthesis, purification, and crystallographic analysis. The successful execution of these proposed protocols would provide invaluable data for researchers in drug discovery and materials science, enabling a deeper understanding of the structure-property relationships of this and related compounds. The elucidation of its crystal structure would be a valuable contribution to the field of chemical crystallography.

Spectroscopic Data and Analysis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile. Due to the limited availability of a complete public dataset for this specific molecule, this guide also presents data for structurally related compounds to offer a comparative analysis for researchers in the field. The information herein is intended to support research and development activities by providing key spectral characteristics and standardized experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and its structural analogs. This comparative presentation allows for the estimation of expected spectral features for the target compound.

¹H NMR Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound N/AData not available in the searched literature.
1-Nitro-4-(trifluoromethyl)benzene [1]CDCl₃8.38 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.0 Hz, 2H)
4-(Trifluoromethyl)benzonitrile [1]CDCl₃7.81 (d, J = 8.0 Hz, 2 H), 7.76 (d, J = 8.0 Hz, 2 H)
6-Trifluoromethyl-2-nitrophenylacetonitrile [2]N/A4.18 (s, 2H), 7.73-8.53 (m, 3H)
p-Nitrophenylacetonitrile [3]CDCl₃8.252 (A), 7.564 (B), 3.918 (C)
¹³C NMR Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound N/AData not available in the searched literature.
1-Nitro-4-(trifluoromethyl)benzene [1]CDCl₃165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6
4-(Trifluoromethyl)benzonitrile [1]CDCl₃134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2
IR and Mass Spectrometry Data
CompoundIR Data (cm⁻¹)Mass Spectrometry (MS) Data (m/z)
This compound Data not available in the searched literature.Data not available in the searched literature.
4-(Trifluoromethyl)phenylacetonitrile ATR-IR available[4]N/A
2-(Trifluoromethyl)phenylacetonitrile N/AGC-MS fragments: 185, 165, 116, 109[5]
p-Nitrophenylacetonitrile KBr WAFER and ATR-Neat available[6]Molecular Ion: 162[3]
2-Nitrophenylacetonitrile ATR-Neat available[7]N/A

Experimental Protocols

While specific experimental details for the target compound are not available, the following are generalized protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker DPX-300).[8]

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to approximately 250 ppm, centered around 125 ppm.

    • Use a pulse angle of 45-90 degrees with a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[8][9]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[7]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as Direct Infusion, Gas Chromatography (GC-MS), or Liquid Chromatography (LC-MS).

  • Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : Scan a relevant mass range to detect the molecular ion and characteristic fragment ions.

  • Data Analysis : Interpret the resulting mass spectrum to determine the molecular weight and deduce the structure of the compound from the fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

experimental_workflow cluster_sample Sample Preparation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution SolidSample Prepare Solid Sample (ATR or KBr) Sample->SolidSample MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer SolidSample->IR NMR_Data Acquire FID Process Data NMR->NMR_Data IR_Data Acquire Interferogram Process Data IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data NMR_Spectrum NMR Spectra NMR_Data->NMR_Spectrum IR_Spectrum IR Spectrum IR_Data->IR_Spectrum MS_Spectrum Mass Spectrum MS_Data->MS_Spectrum

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information Compound Chemical Structure This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec. Compound->MS Connectivity Atom Connectivity (Proton Environment) NMR->Connectivity FunctionalGroups Functional Groups (-NO₂, -CF₃, -CN) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Caption: Relationship between structure and spectroscopic data.

References

Novel Synthetic Approaches for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel synthetic routes for the preparation of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile and its derivatives. This key chemical intermediate is of significant interest in medicinal chemistry, particularly in the development of therapeutic agents targeting neurodegenerative diseases. This document details and compares three primary synthetic methodologies, offering granular experimental protocols, quantitative data, and visual workflows to facilitate research and development in this area.

Introduction

The 2-nitro-4-(trifluoromethyl)phenyl moiety is a critical pharmacophore in modern drug discovery. Recent studies have highlighted its potential in the development of small molecule inhibitors of alpha-synuclein fibril aggregation, a key pathological hallmark of Parkinson's disease and other synucleinopathies[1]. The synthesis of derivatives of this compound is therefore a pivotal step in the exploration of new therapeutic avenues. This guide explores three distinct and effective synthetic pathways to this versatile intermediate.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be effectively achieved through three primary routes: from the corresponding benzaldehyde, via nucleophilic substitution of a benzyl halide, or through a nucleophilic aromatic substitution (SNAr) reaction. Each method presents distinct advantages and considerations in terms of starting material availability, reaction conditions, and overall yield.

Parameter Route 1: From Benzaldehyde Route 2: From Benzyl Halide Route 3: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 2-Nitro-4-(trifluoromethyl)benzaldehyde2-Nitro-4-(trifluoromethyl)benzyl bromide/chloride2-Chloro-5-(trifluoromethyl)nitrobenzene
Key Reagents Hydroxylamine hydrochloride, Nickel acetate/Raney nickel, Acetic anhydridePotassium cyanide or Sodium cyanideSodium cyanide or Potassium cyanide, Phase-transfer catalyst (optional)
Reaction Steps Two steps (oxime formation and dehydration)One step (cyanation)One step (cyanation)
Typical Yield HighGood to HighModerate to Good
Key Advantages Utilizes a readily available benzaldehyde starting material.Direct and efficient one-step conversion.Atom-economical and utilizes a common halo-nitroaromatic precursor.
Key Considerations Two-step process may be longer. The use of a nickel catalyst may require specific handling and disposal procedures.Benzyl halides can be lachrymatory and require careful handling.The aromatic ring is strongly deactivated, potentially requiring forcing conditions.

Detailed Experimental Protocols

Route 1: Synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde

This two-step synthesis proceeds through the formation of an intermediate oxime, which is subsequently dehydrated to the desired nitrile.

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime [2]

  • In a reaction vessel, dissolve 2-nitro-4-(trifluoromethyl)benzaldehyde in water (a weight ratio of 1:3 is recommended).

  • Cool the mixture to a temperature between 0-20 °C.

  • Add hydroxylamine hydrochloride (1 to 5 molar equivalents relative to the benzaldehyde) and an inorganic base (e.g., sodium hydroxide, 0.5 to 10 molar equivalents) to the solution.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, the product, 2-nitro-4-(trifluoromethyl)benzaldehyde oxime, can be isolated by filtration and washing with cold water.

Step 2: Dehydration to this compound [2]

  • Dissolve the 2-nitro-4-(trifluoromethyl)benzaldehyde oxime from the previous step in acetonitrile (a weight ratio of oxime to acetonitrile of 1:3 is recommended).

  • Add acetic anhydride (0.3 to 5 weight equivalents relative to the oxime).

  • Add the nickel composite catalyst, prepared from nickel acetate and Raney nickel (weight ratio of 0.5-2:1), to the mixture. The catalyst loading should be between 0.02 to 0.5 weight equivalents relative to the oxime.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for about 2 hours.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Route 2: Synthesis from 2-Nitro-4-(trifluoromethyl)benzyl Halide

This method provides a direct, one-step conversion of a benzyl halide to the corresponding phenylacetonitrile.

Experimental Protocol (Adapted from a similar synthesis) [3][4]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-4-(trifluoromethyl)benzyl bromide (1.0 equivalent).

  • Add a suitable solvent such as ethanol/water mixture or an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate).

  • Add potassium cyanide or sodium cyanide (1.1 to 1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Route 3: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This approach involves the direct displacement of a halide from the aromatic ring by a cyanide nucleophile. The strong electron-withdrawing nitro and trifluoromethyl groups activate the ring for this substitution.

Experimental Protocol

  • To a solution of 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add sodium cyanide or potassium cyanide (1.2 equivalents).

  • The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, may be beneficial.

  • Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • After filtration, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to give this compound.

Visualizing the Synthetic Pathways and Workflows

To further clarify the synthetic strategies and experimental logic, the following diagrams are provided.

Synthetic_Routes SM1 2-Nitro-4-(trifluoromethyl)benzaldehyde Int1 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime SM1->Int1 1. Hydroxylamine HCl, Base 2. H₂O, 0-20°C SM2 2-Nitro-4-(trifluoromethyl)benzyl Halide Product This compound SM2->Product KCN or NaCN Ethanol/Water or Ionic Liquid Reflux SM3 2-Chloro-5-(trifluoromethyl)nitrobenzene SM3->Product NaCN or KCN DMF or DMSO 100-150°C Int1->Product 1. Acetic Anhydride, Ni Catalyst 2. Acetonitrile, Reflux

Caption: Comparative overview of the three main synthetic routes to the target compound.

Experimental_Workflow Start Select Synthetic Route Reaction Perform Chemical Reaction (as per protocol) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis Characterization of Product (NMR, MS, etc.) Purification->Analysis Application Biological Activity Testing (e.g., Alpha-Synuclein Aggregation Assay) Analysis->Application

Caption: A generalized workflow from synthesis to biological evaluation.

Application in Drug Discovery: Targeting Alpha-Synuclein Aggregation

The core structure of this compound is a valuable scaffold in the design of inhibitors of alpha-synuclein fibrillization. The aggregation of alpha-synuclein is a central event in the pathogenesis of Parkinson's disease and other neurodegenerative disorders. Small molecules that can interfere with this process are of high therapeutic interest. The nitro and trifluoromethyl groups on the phenyl ring can engage in specific interactions within the binding pockets of the alpha-synuclein monomer or fibril, thereby stabilizing non-toxic conformations or disrupting the aggregation cascade. The development of derivatives from the title compound allows for the systematic exploration of the structure-activity relationship to optimize potency and pharmacokinetic properties.

Logical_Relationship Core This compound (Core Scaffold) Derivatization Chemical Derivatization Core->Derivatization Library Library of Novel Compounds Derivatization->Library Screening High-Throughput Screening (Alpha-Synuclein Aggregation) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (ADME/Tox Properties) Lead->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: Logical progression from the core scaffold to a potential drug candidate.

Conclusion

This guide has outlined three robust and versatile synthetic routes to this compound, a compound of significant interest for the development of novel therapeutics. The choice of synthetic route will depend on factors such as starting material availability, scalability, and laboratory capabilities. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, accelerating the discovery of new treatments for challenging diseases.

References

Initial Biological Screening of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed initial biological screening of the novel compound, 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile. Lacking specific experimental data for this molecule, this document outlines a predictive screening approach based on the known biological activities of structurally related compounds containing nitroaromatic and trifluoromethylphenyl motifs. The guide details experimental protocols for key in vitro assays, including cytotoxicity, antimicrobial, and enzyme inhibition studies. Furthermore, it presents hypothetical signaling pathways and experimental workflows visualized using the DOT language to guide future research and data interpretation. This document is intended to serve as a foundational resource for researchers initiating the biological evaluation of this compound.

Introduction

The compound this compound possesses two key pharmacophores: a nitroaromatic ring and a trifluoromethyl group. Nitroaromatic compounds are known for a range of biological activities, including antimicrobial and cytotoxic effects, often mediated through bioreductive activation under hypoxic conditions.[1][2] The trifluoromethyl group is a common feature in many pharmaceuticals, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The combination of these functional groups in a single molecule suggests a potential for interesting and potent biological activity. This guide outlines a systematic approach to the initial biological screening of this compound to elucidate its therapeutic potential.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for similar compounds.[5][6] A potential two-step synthesis is proposed:

  • Oximation of 2-Nitro-4-(trifluoromethyl)benzaldehyde: Reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base would yield the corresponding oxime.[6]

  • Dehydration to the Nitrile: The resulting oxime can be dehydrated using a reagent such as acetic anhydride to form the target nitrile, this compound.[6]

Initial Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological profile of this compound.

Tier 1: Primary In Vitro Assays
  • Cytotoxicity Screening: To assess the general toxicity of the compound against mammalian cells.

  • Antimicrobial Screening: To evaluate its activity against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition Screening: To identify potential interactions with key enzyme targets.

Tier 2: Secondary and Mechanistic Assays

Based on the results of the primary screening, further assays can be conducted to determine the mechanism of action and selectivity.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Protocol:

  • Preparation of Compound Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as kinases or proteases, which are common targets for compounds with trifluoromethyl groups.[11][12]

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and this compound in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme to the wells of a 96-well plate, followed by the addition of serial dilutions of the test compound. Incubate for 15-30 minutes at the optimal temperature for the enzyme.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Data Presentation

Quantitative data from the initial screening should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell LineThis compoundDoxorubicin (Control)
HeLa15.20.8
A54922.51.2
HEK293> 1005.5

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacin (Control)
S. aureus81
E. coli320.5
C. albicans162

Table 3: Hypothetical Enzyme Inhibition Data (IC50 in µM)

Enzyme TargetThis compoundStaurosporine (Control)
Kinase A5.80.01
Kinase B45.10.05
Protease C> 1000.1

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Biological Screening cluster_analysis Data Analysis cluster_decision Decision Point cluster_secondary Secondary Assays Synthesis Synthesis of This compound Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Synthesis->Antimicrobial Enzyme Enzyme Inhibition Assay Synthesis->Enzyme Data IC50 / MIC Determination Cytotoxicity->Data Antimicrobial->Data Enzyme->Data Decision Activity Observed? Data->Decision Mechanism Mechanism of Action Studies Decision->Mechanism Yes Stop Stop/Deprioritize Decision->Stop No

Caption: High-level workflow for the initial biological screening of the target compound.

Hypothetical Signaling Pathway (Kinase Inhibition)

Given that trifluoromethyl-containing compounds are often kinase inhibitors, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Compound 2-(2-Nitro-4-(trifluoromethyl) phenyl)acetonitrile Compound->RAF Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.

Conclusion

This technical guide provides a structured and predictive framework for the initial biological evaluation of this compound. The proposed screening cascade, detailed experimental protocols, and hypothetical mechanisms of action offer a solid starting point for researchers. The presence of both a nitroaromatic moiety and a trifluoromethyl group suggests a high potential for discovering novel biological activities. The systematic approach outlined herein will enable an efficient and thorough investigation into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes: 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile (BAY-876) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile, widely known as BAY-876, is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key facilitator of glucose uptake in many cell types and is frequently overexpressed in various cancers to meet their high metabolic demands, a phenomenon often referred to as the "Warburg effect."[4] BAY-876's ability to selectively block this critical nutrient pathway makes it an invaluable tool for high-throughput screening (HTS) in cancer research and drug discovery. These application notes provide detailed protocols for utilizing BAY-876 in HTS campaigns to identify novel anti-cancer agents and to study glucose metabolism.

Mechanism of Action

BAY-876 exhibits high affinity for GLUT1, with a reported IC50 of 2 nM.[1][2] Its selectivity for GLUT1 is over 130-fold higher than for other glucose transporters such as GLUT2, GLUT3, and GLUT4.[1][2] By inhibiting GLUT1, BAY-876 effectively cuts off the primary glucose supply to cancer cells. This leads to a cascade of downstream effects, including:

  • Inhibition of Glycolysis: Reduced intracellular glucose levels lead to a decrease in the rate of glycolysis and lactate production.[5]

  • Metabolic Shift: Cancer cells are forced to switch to alternative energy sources, such as mitochondrial respiration.[4]

  • Increased Oxidative Stress: The heightened mitochondrial activity results in an accumulation of reactive oxygen species (ROS).[4][6]

  • Induction of Apoptosis: The combination of energy depletion and oxidative stress triggers programmed cell death (apoptosis) in cancer cells.[4][6]

This targeted mechanism of action makes BAY-876 a powerful chemical probe for investigating the role of GLUT1 in cancer biology and for screening for compounds that synergize with GLUT1 inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory potency of BAY-876 across various parameters and cell lines.

Table 1: Inhibitory Potency of BAY-876 against Glucose Transporters

TargetIC50 (µM)Selectivity vs. GLUT1
GLUT10.002-
GLUT210.08>4700-fold
GLUT31.67~800-fold
GLUT40.29>130-fold

Data sourced from multiple references.[1][2][3]

Table 2: Anti-proliferative Activity of BAY-876 in Cancer Cell Lines

Cell LineCancer TypeIC50
Hela-MaTuCervical Cancer0.0032 µM
COLO205Colorectal Cancer~4 nM
OVCAR3Ovarian Cancer~60 nM
SKOV3Ovarian Cancer188 nM
EJBladder Cancer18.72 µM
5637Bladder Cancer21.62 µM
T24Bladder Cancer24.31 µM
786-ORenal Cancer53.56 µM

Data compiled from various studies.[2][3][6][7]

Experimental Protocols

Here are detailed protocols for key experiments utilizing BAY-876 in a high-throughput screening context.

Protocol 1: High-Throughput Glucose Uptake Assay using 2-NBDG

This protocol describes a cell-based assay to measure glucose uptake inhibition by test compounds, using the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose).[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., HCT116, OVCAR-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • BAY-876 (as a positive control)

  • Test compounds library

  • 2-NBDG

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader or flow cytometer

Methodology:

  • Cell Seeding:

    • Seed adherent cells in a black, clear-bottom microplate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and BAY-876 in a low-serum (e.g., 0.5% FBS) culture medium.

    • Remove the culture medium from the cell plate and add the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Glucose Starvation (Optional but Recommended):

    • Gently wash the cells with warm PBS.

    • Add glucose-free medium and incubate for 20-60 minutes to enhance 2-NBDG uptake.[11]

  • 2-NBDG Incubation:

    • Prepare a working solution of 2-NBDG (e.g., 100 µM) in glucose-free medium.[12]

    • Remove the starvation medium and add the 2-NBDG solution to each well.

    • Incubate at 37°C for 20-30 minutes, protected from light.

  • Measurement:

    • Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to stop glucose uptake.

    • Add PBS or an appropriate analysis buffer to each well.

    • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm). Alternatively, cells can be trypsinized and analyzed by flow cytometry.[9]

  • Data Analysis:

    • Calculate the percentage of glucose uptake inhibition for each test compound relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 values for active compounds.

Protocol 2: High-Throughput Cell Viability Assay (e.g., MTT or Luminescent-Based)

This protocol assesses the effect of test compounds on cancer cell viability, often performed as a secondary screen to confirm the cytotoxic effects of glucose uptake inhibitors.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and FBS

  • BAY-876 (as a positive control)

  • Test compounds library

  • Clear or white-walled 96-well or 384-well microplates (depending on the assay)

  • MTT reagent or a luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Microplate reader (absorbance or luminescence)

Methodology:

  • Cell Seeding:

    • Seed cells in a microplate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and BAY-876 in a complete culture medium.

    • Add the compound dilutions to the cell plate. Include vehicle-only wells as a negative control.

    • Incubate for a period that allows for significant effects on cell proliferation (e.g., 72 hours).[7]

  • Viability Measurement (Example with Luminescent Assay):

    • Equilibrate the cell plate and the luminescent assay reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot dose-response curves and determine the GI50 (concentration for 50% growth inhibition) or IC50 values for active compounds.

Visualizations

The following diagrams illustrate key concepts related to the application of BAY-876.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion GLUT1 GLUT1 Glucose_int Intracellular Glucose GLUT1->Glucose_int Reduced Transport BAY876 BAY-876 BAY876->GLUT1 Inhibition Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP_gly ATP Glycolysis->ATP_gly Pyruvate Pyruvate Glycolysis->Pyruvate Apoptosis Apoptosis ATP_gly->Apoptosis Energy Stress TCA TCA Cycle Pyruvate->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ROS Increased ROS OXPHOS->ROS ATP_mito ATP OXPHOS->ATP_mito ROS->Apoptosis

Caption: Mechanism of action of BAY-876.

start Start HTS Campaign primary_screen Primary Screen: High-Throughput Glucose Uptake Assay (e.g., 2-NBDG) start->primary_screen hit_id Hit Identification: Compounds inhibiting glucose uptake primary_screen->hit_id secondary_screen Secondary Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) hit_id->secondary_screen Active inactive_primary Inactive Compounds hit_id->inactive_primary Inactive hit_confirm Hit Confirmation: Compounds showing cytotoxicity secondary_screen->hit_confirm dose_response Dose-Response & IC50 Determination hit_confirm->dose_response Active inactive_secondary Non-toxic Glucose Uptake Inhibitors (Potential for further study) hit_confirm->inactive_secondary Inactive lead_opt Lead Optimization dose_response->lead_opt

Caption: High-throughput screening workflow.

References

Application Notes and Protocols for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the preparation of stock solutions of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile for use in cell culture experiments. The protocols outlined below are based on best practices for handling and preparing solutions of aromatic nitrile compounds with nitro and trifluoromethyl substitutions. Due to the limited publicly available data on this specific compound, the provided information is extrapolated from structurally similar molecules. Researchers should perform their own validation experiments to determine the optimal conditions for their specific cell lines and assays.

Compound Properties and Handling

Table 1: Physicochemical and Safety Data for Structurally Related Compounds

Property4-(Trifluoromethyl)phenylacetonitrile2-(Trifluoromethyl)phenylacetonitrileGeneral Aromatic Nitro Compounds
Molecular Formula C9H6F3N[1][2]C9H6F3N[3]Varies
Molecular Weight 185.15 g/mol [1][2]185.15 g/mol [3]Varies
Primary Hazards Irritant, Harmful if swallowed, in contact with skin, or inhaled.[1][3]Irritant, Harmful if swallowed, in contact with skin, or inhaled.[3]Potential for methemoglobinemia, cyanosis.
Handling Precautions Wear protective gloves, clothing, and eye protection. Work in a well-ventilated area or fume hood.[4]Wear protective gloves, clothing, and eye protection. Work in a well-ventilated area or fume hood.[4]Use in a well-ventilated area, avoid skin and eye contact.
Recommended PPE Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[4]Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[4]Safety goggles, chemical-resistant gloves, lab coat.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Tare the appropriate weighing vessel on a calibrated analytical balance.

  • Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the compound's molecular weight.

  • Transfer the weighed compound to a sterile microcentrifuge tube or amber vial.

  • Add the calculated volume of sterile DMSO to the tube. For a 10 mM stock, if you weighed out the equivalent of 10 µmoles of the compound, you would add 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but stability at elevated temperatures should be considered.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a light-protected container.[5]

Table 2: Recommended Stock Solution Parameters

ParameterRecommendationRationale
Solvent Anhydrous, sterile DMSOHigh solubilizing power for lipophilic compounds.
Stock Concentration 10 mMA common starting concentration that allows for a wide range of working dilutions while keeping the final DMSO concentration in the culture medium low (typically ≤ 0.1%).
Storage Temperature -20°C or -80°C[5]To ensure long-term stability and prevent degradation.
Storage Container Amber glass vials or light-protected microcentrifuge tubesTo protect the compound from potential photodegradation.
Preparation of Working Solutions in Cell Culture Medium

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile conical tubes or multi-well plates

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Determine the final concentration needed for your experiment.

  • Calculate the volume of stock solution required to achieve the final concentration in your desired volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation of the compound.

  • Vortex or gently pipette to mix the working solution thoroughly.

  • Apply the working solution to your cells as per your experimental design.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), as higher concentrations can have cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization of Workflows and Potential Pathways

Experimental Workflow

The following diagram illustrates a general workflow for preparing and using the stock solution in a typical cell-based assay.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw Begin Experiment dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Cellular Assay treat->assay

Caption: Workflow for stock solution preparation and cell treatment.

Hypothetical Signaling Pathway for Investigation

The biological effects of this compound are currently unknown. However, based on its chemical structure, which includes a nitro group, it is plausible that the compound could induce cellular stress responses. The following diagram presents a hypothetical signaling pathway that could be investigated.

G compound 2-(2-Nitro-4-(trifluoromethyl) phenyl)acetonitrile ros Increased Reactive Oxygen Species (ROS) compound->ros stress_kinases Activation of Stress Kinases (e.g., JNK, p38) ros->stress_kinases transcription_factors Activation of Transcription Factors (e.g., AP-1, Nrf2) stress_kinases->transcription_factors cellular_response Cellular Response (Apoptosis, Inflammation, or Antioxidant Response) transcription_factors->cellular_response

References

Chemical Probe Application Notes: 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile (BAY-876) for Selective GLUT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile, more commonly known as BAY-876, is a potent and highly selective chemical probe for the glucose transporter 1 (GLUT1).[1] GLUT1 is a key facilitator of glucose uptake in many cell types and is frequently overexpressed in cancer cells to meet their high metabolic demands, a phenomenon known as the Warburg effect.[2][3] BAY-876 offers researchers a powerful tool to investigate the roles of GLUT1 in normal physiology and various disease states, particularly in cancer metabolism.

This document provides detailed application notes and protocols for utilizing BAY-876 as a chemical probe to study GLUT1 function, associated signaling pathways, and its anti-cancer effects.

Target and Selectivity

BAY-876 is an orally active and selective inhibitor of GLUT1.[1] Its high selectivity makes it an excellent tool for dissecting the specific contributions of GLUT1 from other glucose transporters.

Table 1: In Vitro Inhibitory Activity of BAY-876 Against Glucose Transporters [1][4]

TargetIC50 (nM)Selectivity vs. GLUT1
GLUT12-
GLUT2>260>130-fold
GLUT3>260>130-fold
GLUT4>260>130-fold

Mechanism of Action

BAY-876 competitively inhibits glucose transport through GLUT1, leading to a reduction in intracellular glucose levels. This disruption of glucose uptake has several downstream consequences in cancer cells, which are highly dependent on glycolysis for energy production:

  • Metabolic Stress and Apoptosis: By blocking glycolysis, BAY-876 depletes cellular ATP levels.[5] This energy crisis can lead to the activation of AMP-activated protein kinase (AMPK) and ultimately trigger apoptosis.[5][6] In some cancer cell lines, inhibition of GLUT1 by BAY-876 leads to enhanced mitochondrial respiration, resulting in the accumulation of reactive oxygen species (ROS) and subsequent apoptosis.[6][7][8]

  • Induction of Disulfidptosis: A novel form of programmed cell death, termed disulfidptosis, can be induced by BAY-876 in cancer cells with high expression of the cystine transporter SLC7A11.[9][10] Inhibition of glucose uptake by BAY-876 leads to a depletion of NADPH, which is essential for reducing intracellular cystine to cysteine. The resulting accumulation of disulfide molecules causes widespread disulfide stress, leading to the collapse of the actin cytoskeleton and cell death.[10][11][12]

Below is a diagram illustrating the signaling pathways affected by BAY-876.

BAY876_Signaling_Pathway Signaling Pathways Modulated by BAY-876 cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLUT1 GLUT1 Glucose_in Glucose (in) GLUT1->Glucose_in SLC7A11 SLC7A11 Cystine_in Cystine (in) SLC7A11->Cystine_in Glycolysis Glycolysis Glucose_in->Glycolysis Glucose_out Glucose (out) Glucose_out->GLUT1 Transport Disulfide_Stress Disulfide Stress Cystine_in->Disulfide_Stress Accumulation (NADPH depletion) Cystine_out Cystine (out) Cystine_out->SLC7A11 Transport ATP ATP Glycolysis->ATP Generates NADPH NADPH Glycolysis->NADPH Generates AMPK AMPK Glycolysis->AMPK Inhibition activates Apoptosis Apoptosis ATP->Apoptosis Depletion leads to NADPH->Cystine_in Reduces Actin_Cytoskeleton Actin Cytoskeleton Disulfide_Stress->Actin_Cytoskeleton Disrupts Disulfidptosis Disulfidptosis Actin_Cytoskeleton->Disulfidptosis Collapse leads to AMPK->Apoptosis Induces BAY876 BAY-876 BAY876->GLUT1 Inhibits

Caption: Signaling pathways affected by BAY-876.

Quantitative Data

The following tables summarize the quantitative effects of BAY-876 on various cancer cell lines.

Table 2: IC50 Values of BAY-876 for Cell Proliferation/Viability

Cell LineCancer TypeIC50 (nM)Reference
DLD-1Colorectal Cancer2[2]
COLO205Colorectal Cancer~4[7]
OVCAR-3Ovarian Cancer60[2]
SKOV-3Ovarian Cancer188[2]
HCT116Colorectal CancerSensitive[7]
LoVoColorectal CancerSensitive[7]
A2780Ovarian CancerResistant[2]

Table 3: In Vivo Efficacy of BAY-876

Cancer ModelDosingOutcomeReference
SKOV-3 Ovarian Cancer Xenograft4.5 mg/kg/day (oral) for 4 weeks68% reduction in tumor volume[2]
Colorectal Cancer Xenograft (HCT116)Not specifiedSignificant tumor growth inhibition[7][8]
Hepatocellular Carcinoma Xenograft (MHCC97-H)5 mg/kg/day (oral) for 2 daysInhibition of glucose uptake[13]

Experimental Protocols

Here are detailed protocols for key experiments using BAY-876.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is used to determine the effect of BAY-876 on cancer cell viability.

Workflow Diagram:

Cell_Viability_Workflow Cell Viability Assay Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Incubate Overnight A->B C 3. Treat with BAY-876 (various concentrations) B->C D 4. Incubate (e.g., 24-72 hours) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • BAY-876 (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of BAY-876 in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

  • Remove the old medium from the cells and add the medium containing different concentrations of BAY-876. Include a vehicle control (DMSO only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

2-Deoxy-D-[³H]-glucose (2-DG) Uptake Assay

This assay directly measures the inhibition of glucose transport by BAY-876.[14]

Materials:

  • Cancer cell line of interest

  • 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (glucose-free)

  • BAY-876 (dissolved in DMSO)

  • 2-Deoxy-D-[³H]-glucose

  • Ice-cold KRH buffer

  • 0.1 M NaOH

  • Scintillation counter and cocktail

Procedure:

  • Plate cells in a 24-well plate and allow them to adhere overnight.

  • Wash the cells twice with glucose-free KRH buffer.

  • Pre-incubate the cells with varying concentrations of BAY-876 in KRH buffer for 30-60 minutes at 37°C.

  • Initiate glucose uptake by adding a solution containing 2-Deoxy-D-[³H]-glucose to each well and incubate for 10-15 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells by adding 0.1 M NaOH to each well.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the radioactive counts to the protein concentration in each well and calculate the IC50 for glucose uptake inhibition.

Western Blot Analysis for Signaling Proteins

This protocol can be used to assess the effect of BAY-876 on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • BAY-876 (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-GLUT1, anti-phospho-AMPKα, anti-AMPKα, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to ~80% confluency.

  • Treat the cells with BAY-876 at the desired concentrations for the specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Tumor Growth Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of BAY-876 in a mouse model.[2][7][13]

Materials:

  • Immunocompromised mice (e.g., BALB/c-nu/nu)

  • Cancer cell line of interest (e.g., HCT116, SKOV-3)

  • Matrigel (optional)

  • BAY-876 formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (resuspended in PBS or Matrigel) into the flanks of the mice.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

  • Administer BAY-876 (e.g., 3-5 mg/kg/day) or vehicle control to the mice daily by oral gavage.

  • Measure tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Safety Precautions

BAY-876 is a chemical compound for research use only. Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Note and Protocol for Studying the Kinetics of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is a complex organic molecule of interest in medicinal chemistry and materials science due to its reactive nitro group and trifluoromethyl substituent. Understanding the kinetic profile of this compound is crucial for optimizing reaction conditions in synthesis, predicting its stability, and elucidating its mechanism of action in various chemical and biological systems. This document provides a detailed protocol for studying the kinetics of a representative reaction of this compound, specifically its nucleophilic aromatic substitution (SNAr) reaction with a common nucleophile, such as piperidine. The protocol is designed to be adaptable for other nucleophiles and reaction conditions.

The study of reaction kinetics for aromatic nitro compounds can be complex, often influenced by factors such as the nature of the catalyst, solvent, temperature, and the electronic effects of substituents on the aromatic ring.[1] Kinetic investigations are essential for understanding reaction mechanisms, including the formation of intermediates and the identification of the rate-determining step.[2] Techniques such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful tools for monitoring the progress of these reactions by tracking the concentration changes of reactants and products over time.[3][4][5][6][7][8]

Experimental Protocols

General Materials and Instrumentation
  • Reagents: this compound, Piperidine, Acetonitrile (HPLC grade), Purified water, appropriate buffer solutions (e.g., phosphate or borate buffers).

  • Instrumentation:

    • UV-Vis Spectrophotometer with temperature control.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18).

    • Thermostatted reaction vessel or water bath.

    • Magnetic stirrer and stir bars.

    • Micropipettes and standard laboratory glassware.

Protocol for Kinetic Studies using UV-Vis Spectroscopy

This protocol is suitable for reactions where there is a significant change in the UV-Vis spectrum between the reactants and products.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile. A typical starting concentration is in the range of 1-10 mM.

    • Prepare a stock solution of piperidine in acetonitrile. The concentration should be significantly higher than the substrate to ensure pseudo-first-order conditions (typically 10-100 fold excess).

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the starting material, this compound, and the expected product (if available, or after a preliminary reaction is allowed to go to completion) in acetonitrile.

    • Identify a wavelength (λmax) where the product shows strong absorbance and the reactant shows minimal absorbance, or vice versa. This wavelength will be used to monitor the reaction progress.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volume of the this compound stock solution and dilute with acetonitrile to the final volume, leaving space for the nucleophile solution.

    • Initiate the reaction by adding the piperidine stock solution to the cuvette. Quickly mix the solution by inverting the cuvette several times.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λmax at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to a significant extent (e.g., 3-5 half-lives).

  • Data Analysis:

    • Plot the absorbance versus time.

    • Assuming pseudo-first-order kinetics with respect to the substrate, the natural logarithm of (A∞ - At) versus time should yield a straight line, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this line is the negative of the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k2) can be determined by dividing kobs by the concentration of the nucleophile (piperidine).

Protocol for Kinetic Studies using HPLC

HPLC is a versatile technique for monitoring reactions, especially when multiple products are formed or when there is no convenient spectroscopic handle.[4][5][6][8]

  • Method Development:

    • Develop an isocratic or gradient HPLC method capable of separating the reactant, this compound, from the product(s) and any internal standard. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • Establish the retention times for all components.

    • Create a calibration curve for the reactant and product(s) by injecting known concentrations to correlate peak area with concentration.

  • Kinetic Run:

    • In a thermostatted reaction vessel, combine the solvent (acetonitrile), the stock solution of this compound, and an internal standard (a non-reactive compound with a distinct retention time).

    • Allow the mixture to equilibrate to the desired temperature.

    • Initiate the reaction by adding the piperidine stock solution.

    • At specific time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction. Quenching can be achieved by rapid cooling or by adding a quenching agent (e.g., a dilute acid to neutralize the piperidine).

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • Record the peak areas of the reactant and product(s) at each time point.

    • Use the calibration curves to convert peak areas to concentrations.

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

    • Alternatively, use integrated rate laws to determine the rate constant by plotting the appropriate function of concentration versus time (e.g., ln[Reactant] vs. time for a first-order reaction).

Data Presentation

The quantitative data obtained from the kinetic experiments should be summarized in tables for clear comparison.

Table 1: Pseudo-First-Order Rate Constants (kobs) for the Reaction of this compound with Piperidine at Various Concentrations.

[Piperidine] (M)kobs (s-1)
0.1Value
0.2Value
0.3Value
0.4Value

Table 2: Second-Order Rate Constant (k2) for the Reaction of this compound with Piperidine.

Temperature (°C)k2 (M-1s-1)
25Value
35Value
45Value

Table 3: Activation Parameters for the Reaction.

ParameterValue
Activation Energy (Ea) (kJ/mol)Value
Pre-exponential Factor (A)Value
Enthalpy of Activation (ΔH‡) (kJ/mol)Value
Entropy of Activation (ΔS‡) (J/mol·K)Value

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the reaction.

experimental_workflow prep 1. Preparation of Solutions - Substrate Stock - Nucleophile Stock - Standards method_dev 2. Method Development (UV-Vis or HPLC) prep->method_dev uv_vis 2a. UV-Vis: Determine λmax method_dev->uv_vis If UV-Vis hplc 2b. HPLC: Develop Separation Method method_dev->hplc If HPLC kinetic_run 3. Kinetic Run - Mix Reactants - Monitor Reaction uv_vis->kinetic_run hplc->kinetic_run uv_vis_monitor 3a. UV-Vis: Record Absorbance vs. Time kinetic_run->uv_vis_monitor Using UV-Vis hplc_monitor 3b. HPLC: Inject Aliquots at Time Intervals kinetic_run->hplc_monitor Using HPLC data_analysis 4. Data Analysis uv_vis_monitor->data_analysis hplc_monitor->data_analysis rate_constants 5. Determine Rate Constants (k_obs, k_2) data_analysis->rate_constants activation_params 6. Determine Activation Parameters (Ea, ΔH‡, ΔS‡) rate_constants->activation_params At different temperatures

Caption: General workflow for kinetic analysis.

Reaction Pathway

The following diagram illustrates a plausible SNAr reaction pathway.

sn_ar_pathway reactants Substrate + Nucleophile (this compound + Piperidine) meisenheimer Meisenheimer Complex (σ-adduct Intermediate) reactants->meisenheimer k1 (rate-determining) meisenheimer->reactants k-1 products Products (Substituted Product + Leaving Group) meisenheimer->products k2 (fast)

Caption: Plausible SNAr reaction pathway.

References

Application Note: Quantification of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in human plasma and urine. The method utilizes a simple protein precipitation step followed by solid-phase extraction for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic, toxicokinetic, or metabolism studies of this compound.

Introduction

This compound is a compound of interest in pharmaceutical research. To support preclinical and clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma and urine using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity.[1][2] The methodology presented is based on established principles of bioanalytical method development.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): this compound-¹³C₆ (or a structurally similar compound not present in the matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma and urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A robust sample preparation protocol is crucial for removing potential interferences from complex biological matrices like plasma and urine.[3] This method employs protein precipitation followed by solid-phase extraction (SPE).

Protocol for Plasma Sample Preparation:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of 5% methanol in water.

  • Proceed to the SPE cleanup step.

Protocol for Urine Sample Preparation:

  • To 100 µL of urine sample in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Vortex for 30 seconds.

  • Proceed to the SPE cleanup step.

Solid-Phase Extraction (SPE) Protocol:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the reconstituted plasma extract or the prepared urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 150 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound243.0197.01003015
Internal Standard (¹³C₆-labeled)249.0203.01003015

Method Validation Parameters (Hypothetical Data)

The following table summarizes the anticipated performance characteristics of this analytical method.

Table 2: Summary of Method Validation Parameters

ParameterPlasmaUrineAcceptance Criteria
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mLr² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1 ng/mL1 ng/mLS/N ≥ 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) -5.2% to 3.8%-7.1% to 5.4%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 8.5%≤ 9.2%≤ 15% (≤ 20% at LLOQ)
Recovery 85.3% - 92.1%88.7% - 95.4%Consistent, precise, and reproducible
Matrix Effect 93.7% - 104.2%91.5% - 106.8%Within 85% - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is urine Urine Sample urine->add_is protein_precip Protein Precipitation (Plasma only) add_is->protein_precip Plasma spe Solid-Phase Extraction add_is->spe Urine protein_precip->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Analytical Steps

logical_relationship start Start sample_prep Sample Preparation (Extraction & Cleanup) start->sample_prep instrument_analysis Instrumental Analysis (LC-MS/MS) sample_prep->instrument_analysis data_analysis Data Analysis (Integration & Calibration) instrument_analysis->data_analysis result Final Concentration data_analysis->result

Caption: Logical flow of the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma and urine. The sample preparation procedure is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and sensitivity. This method is suitable for supporting various stages of drug development and research involving this compound.

References

Application Notes and Protocols for In Vivo Administration of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

Due to the absence of specific data for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile, the following tables provide general recommendations for vehicle formulation and administration volumes for in vivo studies in mice.

Table 1: Commonly Used Vehicle Formulations for In Vivo Administration of Hydrophobic Compounds in Mice

Vehicle ComponentConcentration RangePurpose
Dimethyl sulfoxide (DMSO)1-10%Solubilizing agent
Polyethylene glycol 300/400 (PEG300/400)30-60%Solubilizing agent, viscosity enhancer
Tween-80 / Cremophor EL1-10%Surfactant, emulsifier
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)q.s. to 100%Diluent
Ethanol5-15%Co-solvent

Note: The final concentration of DMSO and ethanol should be kept to a minimum to avoid toxicity. It is crucial to test the vehicle alone as a control group in any experiment.

Table 2: Recommended Gavage Needle Sizes for Mice

Mouse Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)Ball/Tip Diameter (mm)
< 1424G1"1.25
15 - 2022G1" - 1.5"1.25
20 - 2520G1" - 1.5"2.0 - 2.25
25 - 3518G1.5" - 2"2.25

Source:[1]

Table 3: Maximum Administration Volumes for Mice

Administration RouteMaximum Volume (mL/kg)
Oral Gavage (p.o.)10
Intraperitoneal (i.p.)10

Note: For oral gavage, some studies recommend smaller volumes (e.g., 5 mL/kg) to reduce the risk of complications like aspiration pneumonia.[1][2] For pregnant animals, the maximum volume should be reduced.[1][3]

Experimental Protocols

Formulation Protocol for a Hydrophobic Compound

Objective: To prepare a sterile and homogenous formulation of this compound suitable for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation: In a sterile tube, dissolve the required amount of this compound powder in a small volume of DMSO to create a concentrated stock solution. Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if the compound is difficult to dissolve.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the desired proportions of PEG300, Tween-80, and sterile saline. For example, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final Formulation: Slowly add the stock solution to the vehicle while vortexing to prevent precipitation of the compound. Ensure the final concentration of DMSO is at a non-toxic level (ideally ≤10%).

  • Homogenization: Vortex the final formulation vigorously to ensure a homogenous suspension or solution. If necessary, sonicate the mixture to aid in solubilization.

  • Sterility: All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Storage: The formulation should be prepared fresh before each administration. If short-term storage is necessary, it should be stored at 4°C and protected from light, after validating its stability under these conditions.

Oral Gavage Administration Protocol

Objective: To administer a precise dose of the compound directly into the stomach of a mouse.

Materials:

  • Prepared formulation of this compound

  • Appropriate size gavage needles (stainless steel or flexible plastic with a rounded tip)[1][4]

  • Sterile syringes (1 mL)

  • Scale for weighing the mouse

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct dosing volume. The general recommendation for maximum volume is 10 mL/kg of the animal's body weight.[1]

  • Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark this length on the needle with a permanent marker to prevent over-insertion.[1][3]

  • Restraint: Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck. The head and body should be in a straight line to facilitate the passage of the gavage needle.[1][3]

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth towards the back of the throat. The mouse will often swallow as the needle reaches the pharynx, which helps guide the needle into the esophagus.[1] There should be no resistance. If resistance is met, do not force the needle; withdraw it and attempt to reinsert.[1]

  • Administration: Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the substance over 2-3 seconds.[1]

  • Withdrawal: After administration, gently and slowly withdraw the needle following the same path of insertion.[1]

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor it closely for at least 10-15 minutes for any signs of distress, such as difficulty breathing, gasping, or bleeding from the mouth or nose.[1] Continue to monitor the animals 12-24 hours after dosing.[1][4]

Intraperitoneal (IP) Injection Protocol

Objective: To administer the compound into the peritoneal cavity of a mouse.

Materials:

  • Prepared formulation of this compound

  • Sterile syringes (1 mL)

  • Sterile needles (25-30 gauge)[5][6]

  • 70% ethanol or other appropriate disinfectant wipes[5]

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[7]

  • Restraint: Gently restrain the mouse with the non-dominant hand by grasping the loose skin over the shoulders and behind the ears. Turn the restrained animal so its abdomen is facing up, and tilt the head slightly downward to help move the abdominal organs cranially.[5][8]

  • Injection Site Identification: The target site for IP injection is the mouse's lower right abdominal quadrant to avoid injuring major organs.[5][8]

  • Disinfection: Disinfect the injection site with an alcohol wipe.[5]

  • Injection: Gently but securely insert the needle, bevel up, at a 30-45° angle.[5][6] Pull back the plunger to ensure negative pressure (no fluid is aspirated).[5][6] If no fluid is drawn, administer the substance.

  • Withdrawal: Withdraw the needle straight out.[5]

  • Post-Procedure Monitoring: Return the mouse to its cage and observe for any complications such as bleeding at the injection site.[7]

Potential Toxicity and Considerations

Given the chemical structure of this compound, several potential toxicities should be considered. The presence of a nitrile group is of particular note, as some nitriles can release cyanide in vivo.[9] Studies on acetonitrile have shown it can cause central nervous system dysfunctions.[10] Therefore, it is imperative to conduct acute toxicity studies to determine the LD50 and to observe for any clinical signs of toxicity. These studies should involve a dose-escalation design and close monitoring of the animals for any adverse effects.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Administration formulation Compound Formulation animal_prep Animal Preparation (Weighing & Acclimatization) administration Administration (Oral Gavage or IP Injection) animal_prep->administration monitoring Post-Administration Monitoring (Clinical Signs, Body Weight) administration->monitoring endpoint Endpoint Analysis (Efficacy, Toxicity, PK) monitoring->endpoint

Caption: General experimental workflow for in vivo studies.

route_selection Decision Flowchart for Administration Route compound_props Compound Properties (Solubility, Stability) target_site Desired Site of Action? compound_props->target_site oral_gavage Oral Gavage (p.o.) target_site->oral_gavage GI tract or first-pass metabolism desired ip_injection Intraperitoneal (i.p.) target_site->ip_injection Systemic circulation (bypassing first-pass) formulation_process Formulation Process for Hydrophobic Compounds start Start dissolve Dissolve Compound in DMSO (Stock Solution) start->dissolve prepare_vehicle Prepare Vehicle (PEG300, Tween-80, Saline) start->prepare_vehicle mix Mix Stock Solution with Vehicle dissolve->mix prepare_vehicle->mix homogenize Vortex/Sonicate to Homogenize mix->homogenize end Ready for Administration homogenize->end

References

Application Notes and Protocols: The Trifluoromethyl Group in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules has revolutionized the development of modern agrochemicals. This powerful electron-withdrawing moiety imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability, which collectively contribute to the superior efficacy and target specificity of numerous herbicides, insecticides, and fungicides.[1][2][3] This document provides detailed application notes on key trifluoromethyl-containing agrochemicals, summarizes their performance data, and offers comprehensive protocols for their synthesis and evaluation.

I. Application Notes: Key Agrochemicals

A. Herbicides

Trifluoromethylated herbicides are critical tools in modern weed management, offering broad-spectrum control and crop safety.

  • Fluazifop-P-butyl: A selective post-emergence herbicide, Fluazifop-P-butyl is highly effective against annual and perennial grass weeds in broadleaf crops.[4] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid synthesis.[5][6] The trifluoromethyl group on the pyridine ring is crucial for its high herbicidal activity.[1]

  • Trifluralin: A pre-emergence dinitroaniline herbicide, Trifluralin controls a wide range of annual grasses and broadleaf weeds.[7][8] It acts by inhibiting root growth through the disruption of microtubule assembly.[1]

  • Beflubutamid: This herbicide is used for the control of broadleaf weeds in cereal crops.[9][10] It functions by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway, leading to the bleaching of susceptible plants.[11][12]

B. Insecticides

The trifluoromethyl group is a key feature in several highly effective insecticides, targeting the nervous system and growth processes of insects.

  • Fipronil: A broad-spectrum phenylpyrazole insecticide, Fipronil is effective against a wide range of pests in various crops.[5][13] It acts as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor, blocking GABA-gated chloride channels and disrupting the central nervous system of insects.[14][15]

  • Chlorfluazuron: As an insect growth regulator, Chlorfluazuron is highly effective against lepidopteran pests.[16][17] It inhibits chitin synthesis, a vital component of the insect exoskeleton, thereby disrupting the molting process and leading to larval mortality.[18][19]

  • Sulfoxaflor: This insecticide is effective against a broad spectrum of sap-feeding insects.[20][21] It acts on the nicotinic acetylcholine receptor (nAChR) in a manner distinct from other insecticides, making it a valuable tool for resistance management.[21]

C. Fungicides

Trifluoromethyl-containing fungicides provide robust protection against a variety of plant pathogens.

  • Fluopyram: A broad-spectrum fungicide, Fluopyram is effective against diseases such as Sclerotinia, Botrytis, and powdery mildews.[2] It acts by inhibiting succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi.[3][22]

II. Data Presentation: Quantitative Efficacy

The following tables summarize the efficacy of key trifluoromethyl-containing agrochemicals based on field trial data.

Table 1: Herbicide Efficacy Data

HerbicideTarget WeedCropApplication Rate (g a.i./ha)Weed Control (%)Reference
Fluazifop-P-butyl Para grassAquatic sites42095 (4 MAT)[23]
TorpedograssAquatic sites42081 (4 MAT)[23]
Urochloa plantagineaCommon bean80 - 200Dose-dependent[24][25]
Trifluralin Common lambsquartersWhite bean600 - 115590 - 99[7][8]
Redroot pigweedWhite bean600 - 115599[8]
VelvetleafWhite bean600 - 1155up to 95 (with halosulfuron)[7]
Beflubutamid Redroot Pigweed--95.7 - 97.8[11]
Cleavers--Good control[11]
Persian Speedwell--Good control[11]

MAT: Months After Treatment

Table 2: Insecticide Efficacy Data

InsecticideTarget PestCropApplication Rate (g a.i./ha)Pest Control (%)Reference
Fipronil German Cockroaches-Bait93.9 (after 4 weeks)[13]
ThripsCotton25 - 38 (foliar)Comparable to standards[5]
Plant bugsCotton38 - 50Highly effective[5]
Boll weevilCotton50Highly efficacious[5]
Sulfoxaflor Tarnished plant bugCotton≥ 50Similar to acephate[20]
AphidsMustard24 - 30Significantly lowest population[14]
PlanthoppersRice75 - 9074.3 - 88.0[26]
Chlorfluazuron German Cockroaches-0.05% - 0.25% (bait)Colony elimination[27]

Table 3: Fungicide Efficacy Data

FungicideTarget DiseaseCropApplication Rate ( g/100 kg seed or g/ha)Disease ControlReference
Fluopyram Leptosphaeria maculans (blackleg)Canola75 - 150 g/100 kg seedReduced disease severity[1]
Early and Late Leaf SpotPeanutIn-furrow applicationExtended suppression[3][22]
Sclerotinia spp., Botrytis spp.Various250 g/haHigh efficacy[2]
Powdery mildewsVarious100 g/haVery good control[2]

III. Experimental Protocols

A. Synthesis Protocol: Fipronil

This protocol describes a general synthesis route for Fipronil.

Objective: To synthesize Fipronil via oxidation of its thiopyrazole precursor.

Materials:

  • 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

  • Trichloroacetic acid

  • Chlorobenzene

  • Boric acid

  • Aqueous Hydrogen Peroxide (H₂O₂) (50%)

  • Ethyl acetate

Procedure:

  • Combine 1200 g of Trichloroacetic acid, 300 g of chlorobenzene, and 2 g of boric acid in a suitable reaction vessel.

  • Add 421 g of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole to the mixture.

  • Cool the reaction mixture to 15-20°C.

  • Slowly add 68 g of 50% aqueous H₂O₂ to the cooled mixture.

  • Stir the reaction mass for 20 hours at 15-20°C.

  • After the reaction is complete, perform a standard aqueous work-up to isolate the crude product.

  • Purify the crude Fipronil using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene (80:20 v/v) to obtain the final product with a purity of >97%.[11]

B. Efficacy Testing Protocol: Herbicide Greenhouse Bioassay

This protocol outlines a general procedure for evaluating the efficacy of a trifluoromethyl-containing herbicide against a target weed species.

Objective: To determine the dose-response of a target weed to a herbicide under controlled greenhouse conditions.

Workflow:

G cluster_prep Pre-Trial Preparation cluster_exp Trial Execution cluster_post Post-Trial Analysis seed Seed Collection & Storage germ Seed Germination seed->germ transplant Seedling Transplantation germ->transplant herb_prep Herbicide Solution Preparation transplant->herb_prep herb_app Herbicide Application herb_prep->herb_app incubation Incubation herb_app->incubation assess Efficacy Assessment incubation->assess data_analysis Data Analysis assess->data_analysis

Caption: General workflow for a herbicide efficacy bioassay.

Procedure:

  • Plant Preparation:

    • Collect mature seeds from the target weed species.[20]

    • Germinate seeds in a suitable medium (e.g., petri dishes with filter paper).[20]

    • Transplant seedlings at a similar growth stage into pots containing a standard soil mix.[20]

    • Grow plants in a greenhouse under controlled conditions (temperature, light, humidity).

  • Herbicide Application:

    • Prepare a series of herbicide concentrations (doses).

    • Apply the herbicide to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer.[20]

    • Include an untreated control group.

  • Efficacy Assessment:

    • Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = complete kill).[11]

    • At the final assessment, harvest the above-ground biomass and measure the fresh and dry weight.[11]

  • Data Analysis:

    • Calculate the percent control and biomass reduction relative to the untreated control.

    • Analyze the data using a dose-response model to determine the effective dose required to achieve 50% (ED₅₀) or 90% (ED₉₀) control.[4]

C. Mode of Action Protocol: Chitin Synthase Inhibition Assay

This protocol describes a non-radioactive in vitro assay to measure the inhibition of chitin synthase.

Objective: To determine the IC₅₀ value of a test compound against chitin synthase.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection enzyme_prep Crude Enzyme Extraction reagents Add Reagents & Inhibitor enzyme_prep->reagents plate_prep WGA-Coated Plate Preparation plate_prep->reagents incubation Incubation reagents->incubation wga_hrp Add WGA-HRP Conjugate incubation->wga_hrp substrate Add HRP Substrate wga_hrp->substrate measure Measure Absorbance substrate->measure

Caption: Workflow for an in vitro chitin synthase inhibition assay.

Procedure:

  • Enzyme Preparation:

    • Harvest fresh fungal mycelia and disrupt them in liquid nitrogen.[28]

    • Resuspend the powdered mycelia in an ice-cold extraction buffer.

    • Activate the zymogenic form of chitin synthase by treating with trypsin, followed by the addition of a soybean trypsin inhibitor to stop the reaction.[28]

    • Centrifuge the extract to obtain the crude enzyme solution in the supernatant.[28]

  • Assay:

    • Use a 96-well microtiter plate coated with Wheat Germ Agglutinin (WGA).

    • To each well, add the crude enzyme extract, a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound at various concentrations.[29]

    • Incubate the plate to allow for chitin synthesis.[29]

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a WGA-Horseradish Peroxidase (HRP) conjugate, which will bind to the newly synthesized chitin.

    • Add a colorimetric HRP substrate.

    • Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the chitin synthase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

IV. Signaling Pathway Diagrams

A. Fipronil Mode of Action: GABA Receptor Antagonism

G cluster_synapse Inhibitory Synapse GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds to Neuron Postsynaptic Neuron GABA_R->Neuron Chloride Influx (Inhibition) Fipronil Fipronil Fipronil->GABA_R Blocks Fipronil->Neuron No Chloride Influx (Hyperexcitation)

Caption: Fipronil blocks the GABA-A receptor, preventing neuronal inhibition.

B. Fluazifop-P-butyl Mode of Action: ACCase Inhibition

G AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Biosynthesis Membranes Cell Membranes FattyAcids->Membranes Growth Plant Growth Membranes->Growth ACCase->MalonylCoA Product Fluazifop Fluazifop-P-butyl Fluazifop->ACCase Inhibits

Caption: Fluazifop-P-butyl inhibits ACCase, disrupting fatty acid synthesis.

C. Chlorfluazuron Mode of Action: Chitin Synthesis Inhibition

G UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molting Successful Molting Exoskeleton->Molting ChitinSynthase->Chitin Polymerization Chlorfluazuron Chlorfluazuron Chlorfluazuron->ChitinSynthase Inhibits

Caption: Chlorfluazuron inhibits chitin synthase, disrupting exoskeleton formation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction.

Q1: Why is my reaction yield consistently low?

Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Substrate Reactivity: The aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs). In this case, the nitro and trifluoromethyl groups provide strong activation. Ensure the purity of your starting material, 1-halo-2-nitro-4-(trifluoromethyl)benzene (where halo is typically F or Cl).

  • Leaving Group: In SNAr reactions, fluoride is often the best leaving group, followed by chloride. If you are using a chloro-substituted starting material and experiencing low yields, consider if the fluoro-analogue is available.

  • Reaction Temperature: Many SNAr reactions require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can significantly improve the yield.

  • Solvent Choice: Polar aprotic solvents such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are generally preferred as they effectively solvate the cation of the cyanide salt, making the cyanide anion more nucleophilic. Protic solvents can reduce nucleophilicity through hydrogen bonding.

  • Moisture: The presence of water can hydrolyze the nitrile product to the corresponding amide or carboxylic acid, reducing the yield of the desired product. Ensure all reagents and solvents are anhydrous.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the common side reactions and how can I minimize them?

The formation of side products is a common challenge in this synthesis.

  • Hydrolysis: As mentioned, water contamination can lead to the hydrolysis of the nitrile group. Using anhydrous conditions is critical.

  • Di-substitution: If the starting material has multiple leaving groups, double substitution can occur. To favor mono-substitution, use a stoichiometric amount of the cyanide source.

  • Reaction with Solvent: In the presence of a strong base, some solvents can act as competing nucleophiles. Using a non-reactive, polar aprotic solvent is recommended.

  • Benzylation of the Product: The product, this compound, can be deprotonated by a strong base and subsequently react with the starting aryl halide, leading to a diarylated byproduct. This can be minimized by slow addition of the base or cyanide source and maintaining a lower reaction temperature.

Q3: My final product is colored (yellow or brownish). What is the cause and how can I remove the color?

Color in the final product often indicates the presence of impurities.

  • Residual Starting Material or Reagents: Incomplete reaction or purification can leave colored starting materials or byproducts.

  • Degradation Products: Overheating during the reaction or purification can lead to the formation of colored degradation products.

  • Purification: Recrystallization is an effective method for removing colored impurities. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of toluene and hexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most common route is the nucleophilic aromatic substitution (SNAr) of a 1-halo-2-nitro-4-(trifluoromethyl)benzene with a cyanide salt, such as sodium cyanide or potassium cyanide.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate to visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or LC-MS can be used.

Q3: What purification methods are suitable for this compound?

The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol. Column chromatography on silica gel can also be used, but care must be taken to avoid hydrolysis of the nitrile on the acidic silica gel. Deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can mitigate this issue.

Q4: What is a Meisenheimer complex and is it relevant to this synthesis?

A Meisenheimer complex is a resonance-stabilized anionic intermediate formed during a nucleophilic aromatic substitution reaction. In this synthesis, the cyanide ion attacks the carbon bearing the leaving group on the aromatic ring to form a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro and trifluoromethyl groups. This intermediate then expels the leaving group to form the final product.

Data Presentation

The following tables summarize how different reaction parameters can affect the yield of analogous aromatic nitrile syntheses. This data can be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Cyanide Source and Solvent on Yield

EntryStarting MaterialCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
12-ChloronitrobenzeneNaCNDMF150885
22-ChloronitrobenzeneKCNDMSO160690
32-FluoronitrobenzeneNaCNAcetonitrile801292
42-BromonitrobenzeneCuCNPyridine1801075

Data is for the synthesis of 2-nitrobenzonitrile and serves as a representative example.

Table 2: Effect of Phase Transfer Catalyst on Yield

EntryStarting MaterialCyanide SourceCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
12-ChloronitrobenzeneNaCNNoneDMF1501265
22-ChloronitrobenzeneNaCNTBAB (5)Toluene/H₂O100688
32-ChloronitrobenzeneKCNAliquat 336 (5)Chlorobenzene/H₂O90892

TBAB: Tetrabutylammonium bromide. Data is for the synthesis of 2-nitrobenzonitrile and serves as a representative example.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is a representative procedure based on established methods for SNAr reactions on similar substrates.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for workup and purification (e.g., ethyl acetate, hexane, ethanol)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq).

  • Addition of Reagents: Add anhydrous DMSO or DMF (5-10 mL per mmol of substrate). To this solution, add finely powdered sodium cyanide or potassium cyanide (1.1-1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary and should be determined by monitoring the reaction progress.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or isopropanol to yield this compound as a solid.

Visualizations

Reaction_Pathway SM 1-Chloro-2-nitro-4- (trifluoromethyl)benzene Product This compound SM->Product S_NAr CN NaCN Solvent DMSO or DMF Heat Δ

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sm_impure Use Purified Starting Material check_sm->sm_impure Impure temp Optimize Temperature check_conditions->temp solvent Change Solvent check_conditions->solvent base Vary Cyanide Source or Additive check_conditions->base recrystallize Recrystallize with Different Solvent check_workup->recrystallize chromatography Perform Chromatography check_workup->chromatography end Improved Yield & Purity sm_impure->end temp->end solvent->end base->end recrystallize->end chromatography->end

Caption: A troubleshooting workflow for synthesis optimization.

Yield_Factors Yield Yield Temperature Temperature Yield->Temperature Solvent Solvent Yield->Solvent Catalyst Catalyst (e.g., PTC) Yield->Catalyst Purity Reagent Purity Yield->Purity Leaving_Group Leaving Group Yield->Leaving_Group

Caption: Key factors influencing the reaction yield.

Troubleshooting low solubility of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile (CAS No. 13544-06-4)[1]. It is intended for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

A1: this compound is a complex organic molecule. Its low aqueous solubility is primarily due to its molecular structure, which includes a hydrophobic phenyl ring and a trifluoromethyl group. These nonpolar features make it difficult for the molecule to form favorable interactions with polar water molecules, leading to poor dissolution. Aromatic nitro compounds are often characterized by low water solubility[2][3].

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for use in biological assays[4][5]. While other organic solvents like ethanol may also work, DMSO is typically preferred for its high solubilizing power for a wide range of compounds[6].

Q3: How should I prepare and store the stock solution to ensure its stability?

A3: To prepare a stock solution, add the appropriate volume of high-purity, anhydrous DMSO to your compound to achieve a high concentration (e.g., 10-30 mM)[4]. Ensure complete dissolution by vortexing or sonicating the solution until it is a clear, particle-free solution[4]. Stock solutions should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and precipitation caused by repeated freeze-thaw cycles[4][5].

Q4: My compound precipitates when I dilute the stock solution into my aqueous buffer. What is happening and what should I do?

A4: This phenomenon, often called "crashing out," occurs when the compound, stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate[7]. To prevent this, use a serial dilution method and ensure vigorous mixing. Adding the DMSO stock dropwise into the vortexing aqueous buffer can help maintain solubility[4].

Q5: What is the maximum recommended final concentration of DMSO for cell-based assays?

A5: The final concentration of DMSO in your assay is critical. For most cell-based experiments, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity[4]. Some assays may tolerate up to 1%, but it is crucial to perform a solvent tolerance test to determine the highest concentration that does not affect your specific assay's outcome[4].

Q6: Can I adjust the pH of my buffer to improve the solubility of this compound?

A6: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility[4][8][9]. While this compound does not have strongly acidic or basic groups, the electronic environment created by the nitro and trifluoromethyl groups may impart a very weak acidic character to the benzylic protons. Experimenting with a slight increase in buffer pH (e.g., from 7.4 to 8.0), while ensuring it remains compatible with your assay, may offer a marginal improvement in solubility.

Q7: My DMSO stock solution appears cloudy or has visible particles. Can I still use it?

A7: A cloudy stock solution indicates that the compound has precipitated, which can occur during storage or freeze-thaw cycles[5]. Do not use the stock in this state, as it will lead to inaccurate dosing. You can attempt to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating[10]. If the solution does not become completely clear, it is best to prepare a fresh stock solution[5].

Q8: What are co-solvents and other solubilizing agents that can help?

A8: If optimizing the dilution protocol is insufficient, you can employ alternative solubilization strategies.

  • Co-solvents : Adding a small amount of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the final buffer can increase the solubility of hydrophobic compounds[7][8]. This technique is effective but carries the risk of precipitation upon further dilution and potential toxicity to cells[7].

  • Surfactants : Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility in the aqueous buffer[4][11]. These are typically used at low concentrations (e.g., 0.01-1%)[4].

Troubleshooting Guide & Experimental Protocols

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues.

G start Start: Low Solubility Observed prep_stock 1. Prepare High-Conc. Stock in 100% DMSO start->prep_stock check_stock Is stock solution clear? prep_stock->check_stock warm_sonicate Gently warm and sonicate check_stock->warm_sonicate No dilution 2. Optimize Dilution (Serial dilution, vortexing) check_stock->dilution Yes warm_sonicate->check_stock new_stock Prepare fresh stock warm_sonicate->new_stock If still cloudy new_stock->prep_stock check_final Precipitation in final buffer? dilution->check_final success Success: Proceed with Assay check_final->success No troubleshoot 3. Advanced Troubleshooting check_final->troubleshoot Yes ph_adjust Adjust Buffer pH (if assay permits) troubleshoot->ph_adjust add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) troubleshoot->add_cosolvent add_surfactant Add Surfactant (e.g., Tween-80) troubleshoot->add_surfactant reassess Re-assess solubility ph_adjust->reassess add_cosolvent->reassess add_surfactant->reassess reassess->check_final

Caption: Systematic workflow for troubleshooting low compound solubility.

Solubilization Strategies

The table below summarizes advanced strategies that can be employed if standard dilution protocols fail. It is critical to validate the compatibility of these excipients with your specific experimental model.

StrategyMechanism of ActionTypical Final ConcentrationPotential Issues & Considerations
pH Adjustment Increases the proportion of the ionized (more soluble) form of a compound.[4][9]N/A (adjust to a new pH)The new pH must be compatible with the assay and not affect compound stability or activity.[4]
Co-solvents Reduces the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic solutes.[7][11]1-5% (v/v)Can be toxic to cells at higher concentrations. Risk of compound precipitation upon further dilution.[4][7]
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][12]0.01-1% (v/v)Can interfere with cell membranes and some assay readouts. May affect protein activity.[4]
Cyclodextrins Form inclusion complexes where the hydrophobic compound is held within the cyclodextrin's nonpolar cavity.1-10 mMCan sometimes extract cholesterol from cell membranes. Complexation is a reversible equilibrium.
Protocol 1: Preparation of a High-Concentration Stock Solution
  • Equilibrate : Allow the vial of the lyophilized compound to reach room temperature before opening to prevent moisture condensation[4].

  • Centrifuge : Briefly centrifuge the vial to ensure all powder is collected at the bottom[4].

  • Solvent Addition : Add a precise volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Dissolution : Vortex vigorously and/or sonicate the solution in a water bath until the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution[4][10].

  • Storage : Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to minimize freeze-thaw cycles[4][5].

Protocol 2: Recommended Serial Dilution Method for Assays

This method minimizes the risk of precipitation by avoiding a large, sudden polarity shock.

  • Prepare Intermediate Dilution (Optional but Recommended) : Create an intermediate dilution of your stock solution in 100% DMSO. For example, dilute your 20 mM stock 1:10 in DMSO to create a 2 mM intermediate stock.

  • Prepare Highest Assay Concentration : Prepare the highest concentration needed for your assay by diluting the stock (or intermediate stock) into your final aqueous buffer (e.g., cell culture medium).

    • Example: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 0.5 µL of the 20 mM stock solution to 999.5 µL of buffer.

  • Perform Serial Dilutions : Perform subsequent serial dilutions from the highest assay concentration using the final aqueous buffer that already contains the correct percentage of DMSO. This ensures the solvent composition remains constant across all concentrations.

  • Mixing : When adding the DMSO stock to the aqueous buffer, add it dropwise to the liquid's surface while the tube is being actively vortexed or stirred to ensure rapid dispersal[4].

Protocol 3: Preliminary Solubility Assessment

Before beginning a large-scale experiment, it is crucial to determine the practical solubility limit in your specific assay buffer.

  • Prepare a series of dilutions of your compound in the final assay buffer, bracketing your intended concentration range.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 1 hour).

  • Visually inspect each tube against a bright light source for any signs of cloudiness, haziness, or precipitate[4].

  • For a more quantitative check, transfer the solutions to a clear microplate and measure the absorbance at a high wavelength (e.g., 600 nm) where the compound itself does not absorb. An increase in absorbance indicates light scattering from insoluble particles[10].

  • Alternatively, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a visible pellet indicates precipitation[4]. The highest concentration that remains clear and forms no pellet is your practical working solubility limit.

Visualization of Solubilization Mechanisms

G cluster_0 A) Co-solvent Mechanism cluster_1 B) Surfactant (Micelle) Mechanism water_a compound_a Cmpd cosolvent CoS label_a Co-solvents (CoS) disperse among water molecules, reducing overall solvent polarity and allowing the compound (Cmpd) to dissolve. micelle_center compound_b Cmpd s1 s2 s3 s4 s5 s6 s7 s8 label_b Surfactants form micelles, with hydrophobic tails (green) creating a core that encapsulates the compound and hydrophilic heads facing the water.

Caption: Conceptual diagrams of co-solvent and surfactant mechanisms.

References

Optimization of reaction conditions for the synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Starting Material: The starting material, 2-chloro-1-nitro-4-(trifluoromethyl)benzene, may be degraded or impure.- Verify the purity of the starting material using techniques like NMR or GC-MS.- Use freshly sourced or purified starting material.
2. Inefficient Cyanation Reaction: The nucleophilic aromatic substitution reaction with a cyanide source may be incomplete.- Ensure anhydrous reaction conditions, as water can deactivate the cyanide source and react with the solvent.- Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the reaction rate in a two-phase system.- Consider using a different cyanide source, such as copper(I) cyanide in a Rosenmund-von Braun reaction, which may require higher temperatures.
3. Low Reaction Temperature: The activation energy for the reaction may not be reached.- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or GC.
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress over a longer period. Extend the reaction time until the starting material is consumed.
Formation of Dark, Tarry Byproducts 1. High Reaction Temperature: Excessive heat can lead to polymerization or decomposition of the starting material or product.- Maintain the reaction temperature within the optimal range. Use a controlled heating mantle and monitor the internal temperature.- Add reagents dropwise if the reaction is highly exothermic.
2. Presence of Impurities: Impurities in the starting materials or solvent can catalyze side reactions.- Use high-purity, dry solvents and reagents.
Difficult Purification 1. Presence of Unreacted Starting Material: If the reaction is incomplete, the starting material may co-elute with the product during chromatography.- Optimize the reaction conditions to drive the reaction to completion (see "Low or No Product Yield").- Choose a chromatography solvent system that provides better separation between the starting material and the product.
2. Formation of Isomeric Byproducts: Side reactions could lead to the formation of isomers that are difficult to separate.- Lower the reaction temperature to improve selectivity.- Analyze the crude product by NMR to identify the nature of the isomers and adjust the purification strategy accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the nucleophilic aromatic substitution of 2-chloro-1-nitro-4-(trifluoromethyl)benzene with a cyanide salt, such as sodium cyanide or potassium cyanide. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF.

Q2: My reaction is not proceeding to completion, even after extending the reaction time. What should I do?

A2: If the reaction has stalled, consider the following:

  • Increase the temperature: Cautiously increase the reaction temperature in increments of 10°C.

  • Add a catalyst: A phase-transfer catalyst can be beneficial if you are using a solid-liquid phase reaction.

  • Check your reagents: Ensure your cyanide source is fresh and has been stored under anhydrous conditions. The solvent should also be dry.

Q3: I am observing multiple spots on my TLC plate for the crude product. What are they likely to be?

A3: Besides your desired product and unreacted starting material, other spots could represent:

  • Hydrolysis products: If water is present, the nitrile group can hydrolyze to an amide or carboxylic acid.

  • Side-products from solvent reaction: Some polar aprotic solvents can decompose at high temperatures or react with strong nucleophiles.

  • Isomeric products: Depending on the reaction conditions, other substitution products might form, although this is less likely given the strong directing effects of the nitro and trifluoromethyl groups.

Q4: What is the best way to purify the final product?

A4: Column chromatography on silica gel is typically the most effective method for purifying this compound. A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) usually provides good separation. Recrystallization from a suitable solvent system can be used for further purification if a solid product is obtained.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example based on general procedures for similar nucleophilic aromatic substitutions. Optimization may be required.

Materials:

  • 2-chloro-1-nitro-4-(trifluoromethyl)benzene

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-1-nitro-4-(trifluoromethyl)benzene (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material.

  • Carefully add sodium cyanide (1.2 eq). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Optimization of Reaction Temperature
EntryTemperature (°C)Time (h)Yield (%)Observations
160845Incomplete conversion
280675Good conversion, minor byproducts
3100485High conversion, slight increase in byproducts
4120482Increased formation of dark byproducts

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

Table 2: Effect of Solvent on Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1DMSO100485
2DMF100481
3Acetonitrile80 (reflux)1255

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow reagents 1. Reagents: - 2-chloro-1-nitro-4-(trifluoromethyl)benzene - Sodium Cyanide - Anhydrous DMSO reaction 2. Reaction: - Heat to 80-100°C - Monitor by TLC/GC reagents->reaction Combine & Heat workup 3. Aqueous Workup: - Quench with water - Extract with Ethyl Acetate - Wash with Brine reaction->workup Cool & Quench purification 4. Purification: - Dry over MgSO4 - Concentrate - Column Chromatography workup->purification Isolate Crude product 5. Final Product: This compound purification->product Purify

Caption: A typical experimental workflow for the synthesis.

troubleshooting_logic start Low or No Product Yield? check_sm Check Starting Material Purity start->check_sm Yes check_conditions Review Reaction Conditions start->check_conditions No check_sm->check_conditions increase_temp Increase Temperature check_conditions->increase_temp extend_time Extend Reaction Time check_conditions->extend_time check_reagents Check Reagent Quality (Cyanide, Solvent) check_conditions->check_reagents success Yield Improved increase_temp->success failure Still Low Yield (Consult further) increase_temp->failure extend_time->success extend_time->failure add_catalyst Consider Phase-Transfer Catalyst check_reagents->add_catalyst add_catalyst->success add_catalyst->failure

How to prevent degradation of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can accelerate the decomposition of the molecule. Aromatic nitro compounds are known to be thermally sensitive.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. This is a common issue for many nitroaromatic compounds.

  • pH (Hydrolysis): The nitrile group in the molecule can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.

Q2: What are the visual signs of degradation?

A2: A noticeable change in the physical appearance of the compound can indicate degradation. The most common sign is a color change , often to a yellowish or brownish hue. The pure compound is typically a white to off-white solid. Any significant deviation from this appearance warrants further investigation.

Q3: How can I definitively confirm if my sample of this compound has degraded?

A3: Visual inspection is a preliminary indicator, but for definitive confirmation, a stability-indicating analytical method is required. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining active substance and identification of impurities.

Q4: What are the recommended storage conditions to minimize degradation?

A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition.
Light Protect from light (Store in amber vials or in the dark)Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against oxidative degradation and moisture.
Container Tightly sealed, non-reactive container (e.g., glass with a PTFE-lined cap)Prevents contamination and exposure to air and moisture.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments.

Issue 1: Unexpectedly low yield or purity in a reaction using stored this compound.

  • Possible Cause: The starting material may have degraded during storage.

  • Troubleshooting Steps:

    • Visual Inspection: Check the appearance of the stored compound for any color change.

    • Purity Analysis: Analyze a small sample of the stored material using HPLC to determine its purity and identify any degradation products.

    • Proper Storage Review: Verify that the compound has been stored under the recommended conditions (refrigerated, protected from light, and under an inert atmosphere).

    • Use a Fresh Batch: If degradation is confirmed, use a fresh, unopened batch of the compound for your reaction.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a reaction mixture.

  • Possible Cause: The unknown peaks could be degradation products of this compound formed either during storage or under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Starting Material: Run an HPLC of the stored this compound to see if the unknown peaks are present.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a small sample of the pure compound under stress conditions (e.g., heat, acid, base, oxidation, light). This can help in tentatively identifying the unknown peaks.

    • Reaction Condition Compatibility: Evaluate if the reaction conditions (e.g., high temperature, strong acid or base) could be causing the degradation of the starting material.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for developing an HPLC assay to assess the stability of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0). The exact ratio should be optimized to achieve good separation between the parent peak and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to an appropriate concentration for HPLC analysis.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound in an oven at a controlled elevated temperature (e.g., 70°C) for a specified time.

    • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Protocol 2: General Photostability Testing (based on ICH Q1B)

This protocol provides a framework for assessing the photostability of this compound.[1][2][3][4][5][6][7]

  • Apparatus: A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[6]

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of known concentration in a suitable, transparent container.

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Procedure:

    • Place both the test and control samples in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • Monitor the temperature during the experiment.

    • After the exposure, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed and control samples. The appearance of new peaks or a decrease in the area of the parent peak in the exposed sample indicates photodegradation.

Visualizations

Degradation_Pathway cluster_conditions Degradation Conditions cluster_compound cluster_products Potential Degradation Products Temperature Elevated Temperature Compound This compound Temperature->Compound leads to Light UV/Visible Light Light->Compound leads to pH Acidic/Basic Conditions pH->Compound leads to Thermal_Products Thermally Decomposed Products Compound->Thermal_Products forms Photo_Products Photodegradation Products Compound->Photo_Products forms Hydrolysis_Products Hydrolysis Products (Amide, Carboxylic Acid) Compound->Hydrolysis_Products forms

Caption: Potential degradation pathways for this compound.

Caption: Troubleshooting workflow for unexpected experimental results.

References

Overcoming challenges in the purification of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: 2-Bromo-3-nitrotrifluoromethylbenzene and tert-butyl cyanoacetate.

  • Intermediate: 2-Cyano-2-(6'-trifluoromethyl-2'-nitrophenyl) tert-butyl acetate from the initial coupling reaction.

  • Byproducts of Decarboxylation: Impurities formed from potential side reactions during the removal of the tert-butyl group.

  • Solvent Residues: Residual solvents from the reaction and initial work-up, such as Dimethylformamide (DMF) or toluene.

Q2: My purified product has a lower than expected melting point and broad NMR peaks. What could be the issue?

A2: This often indicates the presence of residual solvents or unreacted starting materials. Residual DMF, in particular, can be difficult to remove and may not be readily apparent in all analytical techniques. Incomplete decarboxylation could also lead to the presence of the intermediate, broadening the melting point range. We recommend analyzing your sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities and carefully re-examining the 1H NMR for peaks corresponding to the starting materials or the intermediate.

Q3: The color of my product is darker than expected, even after initial purification. Why is this?

A3: Nitroaromatic compounds can often be colored. A darker than expected color could be due to the presence of baseline impurities from the reaction. If recrystallization does not yield a product of the desired color, treatment with a small amount of activated charcoal during the recrystallization process can be effective in removing colored impurities. However, use charcoal sparingly as it can also adsorb your product, leading to lower yields.

Q4: Can this compound decompose during purification?

A4: Yes, nitroaromatic compounds can be sensitive to heat and certain chromatographic conditions. Prolonged heating at high temperatures during recrystallization or distillation should be avoided. When using silica gel chromatography, there is a potential for degradation if the compound is sensitive to the acidic nature of the silica. It is advisable to first test the stability of your compound on a small amount of silica gel using a Thin Layer Chromatography (TLC) plate.

Q5: Is the nitrile group stable during purification?

A5: The nitrile group is generally stable under neutral conditions. However, it can be susceptible to hydrolysis to the corresponding carboxylic acid under either strongly acidic or basic conditions, especially at elevated temperatures. Therefore, it is crucial to ensure that the work-up procedures effectively neutralize any acidic or basic reagents used in the synthesis before attempting purification methods that involve heating.

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Possible Cause Recommended Solution
Oiling Out The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly.Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot solution until turbidity persists. Reheat to dissolve and then allow to cool slowly. Alternatively, try a different solvent system.
No Crystal Formation The solution is too dilute, or nucleation is inhibited.Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Poor Recovery The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. The mother liquor can be concentrated to attempt a second crop of crystals.
Impure Crystals The cooling process was too fast, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
Troubleshooting Column Chromatography
Problem Possible Cause Recommended Solution
Poor Separation Inappropriate solvent system (mobile phase).Optimize the solvent system using TLC. A common mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture and gradually increase the proportion of ethyl acetate.
Compound Stuck on Column The compound is too polar for the chosen mobile phase, or it is degrading on the silica gel.Increase the polarity of the mobile phase. If degradation is suspected (indicated by streaking on TLC or colored bands that do not elute), consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase.
Co-elution of Impurities The polarity of the compound and a key impurity are too similar.If a satisfactory separation cannot be achieved with a standard hexane/ethyl acetate system, consider trying a different solvent system. For example, a dichloromethane/methanol system may offer different selectivity.
Product Elutes with Solvent Front The mobile phase is too polar.Start with a much less polar mobile phase, such as pure hexanes, and gradually increase the polarity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot ethanolic solution, add water dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, etc., ethyl acetate in hexanes) to elute the compound and any impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Oiling_Out Oiling Out? Recrystallization->Oiling_Out Poor_Separation Poor Separation? Column->Poor_Separation Pure Pure Product Analysis Purity Analysis (TLC, NMR, etc.) Analysis->Pure Oiling_Out->Column Yes Oiling_Out->Analysis No Poor_Separation->Recrystallization Yes Poor_Separation->Analysis No

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling Oiling Out Problem->Oiling Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Impure Impure Product Problem->Impure Yes Sol1 Add Anti-solvent & Re-cool Slowly Oiling->Sol1 Sol2 Concentrate Solution / Add Seed Crystal NoCrystals->Sol2 Sol3 Cool Longer / Use Less Solvent LowYield->Sol3 Sol4 Cool Slowly / Re-crystallize Impure->Sol4

Caption: Troubleshooting logic for recrystallization issues.

Optimizing the dose-response curve for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile. The information provided is based on general principles for substituted phenylacetonitriles and related compounds due to the limited availability of specific data for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of this compound?

A1: While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest potential for various biological effects. The trifluoromethylphenyl group is a common moiety in drug discovery, known to enhance metabolic stability and binding affinity of compounds.[1] The nitro group is also a critical component for the biological activity in many compounds, including some with antibacterial and anticancer properties.[2] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target engagement.[3][4] Therefore, it is plausible that this compound could be investigated for activities such as cytotoxicity in cancer cell lines, enzyme inhibition, or as a modulator of specific signaling pathways.

Q2: How should I prepare a stock solution of this compound?

A2: For initial experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, a 10 mM stock solution in DMSO is a common starting point. Ensure the compound is fully dissolved before making further dilutions in your cell culture medium or assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can have independent effects on cells. It is advisable to keep the final solvent concentration below 0.5% and to include a vehicle control (medium with the same concentration of solvent) in your experiments.

Q3: What cell-based assays are suitable for initial screening of this compound?

A3: For a compound with unknown activity, a good starting point is a general cytotoxicity or cell viability assay.[1][5] Commonly used assays include:

  • MTT or WST-8 assays: These colorimetric assays measure metabolic activity, which is often proportional to the number of viable cells.[6]

  • ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[1]

  • Live/Dead cell staining: Using fluorescent dyes like calcein-AM and propidium iodide allows for direct visualization and quantification of viable and non-viable cells.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Data

Possible Causes:

  • Compound Precipitation: The compound may not be fully soluble in the assay medium at higher concentrations.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.

  • Pipetting Errors: Inaccurate dilutions or additions of the compound.

  • Edge Effects: Evaporation from wells on the perimeter of the microplate can concentrate the compound and affect cell growth.

Solutions:

  • Solubility Check: Before conducting a full experiment, visually inspect the highest concentration of your compound in the assay medium under a microscope for any signs of precipitation. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system (while maintaining a low final solvent concentration).

  • Optimize Cell Seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette or an automated cell dispenser for consistent cell numbers.

  • Pipetting Technique: Use calibrated pipettes and pre-wet the pipette tips before dispensing the compound.

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental conditions. Fill them with sterile water or PBS to maintain humidity.

Issue 2: No Observable Effect at Tested Concentrations

Possible Causes:

  • Insufficient Concentration Range: The tested concentrations may be too low to elicit a biological response.

  • Inappropriate Assay: The chosen assay may not be sensitive to the compound's mechanism of action.

  • Compound Inactivity: The compound may not be active in the specific biological system being tested.

  • Short Incubation Time: The duration of the experiment may not be sufficient for the compound to exert its effects.

Solutions:

  • Expand Concentration Range: Perform a wider range-finding experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to high micromolar).

  • Orthogonal Assays: If no cytotoxicity is observed, consider screening the compound in different types of assays, such as specific enzyme activity assays or reporter gene assays, based on predicted targets for this class of molecules.

  • Increase Incubation Time: Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for potential long-term effects to manifest.

  • Positive Controls: Always include a known active compound as a positive control to ensure the assay is performing as expected.

Experimental Protocols

Protocol 1: General Cytotoxicity/Cell Viability Assay (WST-8)

This protocol provides a general method for determining the dose-response curve of this compound in a cancer cell line.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. A common starting range is 0.1, 1, 10, 50, and 100 µM.

    • Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • WST-8 Assay:

    • Add 10 µL of the WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using a suitable software package.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in HeLa Cells (72h Incubation)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
5015.4 ± 2.5
1005.1 ± 1.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilutions in Culture Medium prep_stock->serial_dilute treat_cells Treat Cells with Compound serial_dilute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_wst8 Add WST-8 Reagent incubate->add_wst8 read_absorbance Read Absorbance at 450 nm add_wst8->read_absorbance analyze_data Data Analysis & IC50 Calculation read_absorbance->analyze_data

Caption: General workflow for determining the dose-response curve.

troubleshooting_logic start High Variability in Data? cause1 Check for Precipitation start->cause1 Yes cause2 Review Seeding Protocol start->cause2 Yes cause3 Verify Pipette Calibration start->cause3 Yes cause4 Mitigate Edge Effects start->cause4 Yes no_effect No Observable Effect? start->no_effect No solution1 Expand Concentration Range no_effect->solution1 Yes solution2 Use Orthogonal Assays no_effect->solution2 Yes solution3 Increase Incubation Time no_effect->solution3 Yes

References

How to address off-target effects of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological targets and off-target effects of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is not extensively available in public literature. This guide provides a framework for addressing potential off-target effects based on general principles of small molecule inhibitor research and the known activities of structurally related compounds. The protocols and troubleshooting advice are intended to be broadly applicable for the characterization of novel inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when using a novel inhibitor like this compound in my experiments?

A1: When working with a novel inhibitor, the main concerns are potency, selectivity, and mechanism of action. Off-target effects, where the compound interacts with unintended proteins, can lead to misinterpretation of experimental results, unexpected toxicity, or confounding phenotypes.[1][2] It is crucial to validate that the observed biological effect is a direct result of modulating the intended target.

Q2: My cells exhibit unexpected changes in morphology and viability after treatment. How can I determine if this is an on-target or off-target effect?

A2: Unexpected cellular responses can arise from on-target, off-target, or non-specific cytotoxic effects. To distinguish between these possibilities:

  • Perform Dose-Response and Time-Course Studies: A specific on-target effect should typically exhibit a clear dose-dependent and time-dependent relationship.[3][4]

  • Use an Inactive Control: If available, a structurally similar but biologically inactive analog of the compound should not produce the same phenotype.[1]

  • Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the hypothesized target. The resulting phenotype should mimic the effect of the chemical inhibitor.[1]

  • Orthogonal Chemical Probes: If other inhibitors with a different chemical scaffold but the same target are known, they should produce a similar biological outcome.[2]

Q3: How do I design appropriate negative control experiments for my assays?

A3: Robust negative controls are essential for validating your findings. Key controls include:

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) should be added to control cells at the same final concentration used for the treatment groups.[3]

  • Inactive Analog Control: As mentioned above, a structurally related, inactive compound is an excellent negative control to ensure the observed phenotype is not due to the chemical scaffold itself.[1]

  • Cell Line Controls: Include a cell line where the target protein is not expressed or is known to be non-functional. This can help confirm target specificity.

Q4: What are some potential off-target liabilities for compounds containing nitro- and trifluoromethyl-phenyl groups?

A4: While specific off-targets for this exact molecule are unknown, compounds with these chemical motifs are found in a variety of inhibitors. For example, molecules with a trifluoromethylphenyl group have been developed as inhibitors of c-KIT kinase and other enzymes. The nitro- and trifluoromethyl-phenyl fragments have also been explored in the context of inhibiting alpha-synuclein fibril formation.[5][6] It is plausible that off-targets could include other kinases or metabolic enzymes.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in IC50 values between experiments. 1. Inconsistent cell density or passage number.2. Compound instability or degradation.3. Poor solubility of the compound in media.1. Standardize cell seeding density and use cells within a consistent passage number range.2. Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles.[1]3. Visually inspect for precipitation. Perform a solubility assay if needed.[4]
No observable effect of the compound. 1. The compound is inactive in your specific cell line or assay.2. The target protein is not expressed or is not essential in your model system.3. The compound concentration is too low.1. Confirm compound activity in a positive control cell line or biochemical assay.2. Verify target expression using Western blot or qPCR.[1]3. Perform a broad dose-response experiment to identify the active concentration range.
Observed phenotype does not match the phenotype from genetic knockdown of the hypothesized target. 1. The compound has significant off-target effects that are responsible for the observed phenotype.2. The genetic knockdown was incomplete.3. The compound may have a different mechanism of action than simple inhibition (e.g., acting as a molecular glue or PROTAC).1. Conduct off-target profiling (e.g., kinase panel screen, proteomic profiling).2. Confirm the efficiency of the knockdown at the protein level via Western blot.3. Consider alternative mechanisms and design experiments to test these hypotheses.

Experimental Protocols & Data Presentation

To systematically investigate the on- and off-target effects of this compound, a multi-faceted approach is recommended.

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Characterization cluster_1 On-Target Validation cluster_2 Off-Target Investigation start Start with Novel Compound This compound dose_response Dose-Response & Time-Course in relevant cell lines start->dose_response phenotype Observe Cellular Phenotype (e.g., viability, morphology) dose_response->phenotype phenotype_match Phenotype Matches? phenotype->phenotype_match knockdown Genetic Validation (siRNA/CRISPR of hypothesized target) knockdown->phenotype_match cetsa Target Engagement Assay (e.g., CETSA) inactive_control Inactive Analog Control cetsa->inactive_control phenotype_match->cetsa  Yes profiling Broad Off-Target Profiling (Kinase screen, Proteomics) phenotype_match->profiling  No validation Validate Hits with Orthogonal Assays profiling->validation G cluster_controls Check Controls & Conditions cluster_hypothesis Evaluate Hypothesis cluster_outcomes start Unexpected Result Observed reproducible Is the result reproducible? start->reproducible check_dose Review Dose-Response Curve reproducible->check_dose  Yes artifact Likely Artifact or Experimental Error reproducible->artifact  No check_controls Validate Positive/Negative Controls check_dose->check_controls check_reagents Check Reagent/Compound Stability check_controls->check_reagents phenocopy Does genetic knockdown phenocopy the result? check_reagents->phenocopy off_target Consider Off-Target Effects phenocopy->off_target  No on_target Likely On-Target Effect (Potentially novel biology) phenocopy->on_target  Yes new_moa Consider Alternative Mechanism of Action (MoA) off_target->new_moa off_target_effect Likely Off-Target Effect new_moa->off_target_effect G cluster_pathway Metabolic & Signaling Cascade MetaboliteA Metabolite A TargetE Target Enzyme MetaboliteA->TargetE MetaboliteB Metabolite B TargetE->MetaboliteB Sensor Metabolic Sensor (e.g., AMPK, mTORC1) MetaboliteB->Sensor KinaseC Kinase C Sensor->KinaseC TranscriptionFactor Transcription Factor D KinaseC->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 2-(2-Nitro-4-(trifluoromethyl) phenyl)acetonitrile Inhibitor->TargetE

References

Technical Support Center: Enhancing the In Vivo Stability of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during in vivo studies of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: High variability or poor bioavailability of the compound in pharmacokinetic (PK) studies.

  • Question: We are observing inconsistent plasma concentrations and low overall exposure of this compound in our animal models. What are the likely causes and how can we improve this?

  • Answer: High variability and poor bioavailability are common for poorly soluble compounds. The issue likely stems from inconsistent dissolution in the gastrointestinal (GI) tract and potential degradation.

    Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor Aqueous Solubility The trifluoromethyl and nitro groups contribute to the lipophilicity of the molecule, likely leading to low water solubility. This is a significant hurdle for absorption after oral administration.[1]
Degradation in GI Tract The nitroaromatic structure may be susceptible to reduction by gut microbiota. The acetonitrile group could also be metabolized.
Formulation Issues An inadequate vehicle may not effectively solubilize or stabilize the compound, leading to precipitation upon administration.

Issue 2: Suspected metabolic instability of the compound.

  • Question: We hypothesize that our compound is being rapidly metabolized in vivo. How can we investigate this and potentially block metabolic pathways?

  • Answer: The nitrile and nitro groups are both sites for potential metabolism. In vitro metabolic stability assays can help identify the primary routes of degradation.

    Potential Metabolic Pathways:

Functional GroupPotential Metabolic PathwayConsequence
Nitro Group Reduction to nitroso, hydroxylamine, and amino metabolites by nitroreductases, which are present in the liver and gut microbiota.[2]Formation of potentially reactive metabolites. Altered pharmacological activity.
Acetonitrile Group Cytochrome P450-mediated oxidation can lead to the release of cyanide.[3] However, the nitrile group is often metabolically stable.[4][5]Potential for toxicity if cyanide is released.
Aromatic Ring Hydroxylation by cytochrome P450 enzymes.Increased polarity and excretion.

Frequently Asked Questions (FAQs)

  • Q1: What are the key stability concerns for this compound?

    • A1: The primary concerns are its low aqueous solubility and potential for metabolic degradation, particularly the reduction of the nitro group.[1][2] Both can significantly impact its bioavailability and consistency in in vivo studies.

  • Q2: How can I prepare a stable formulation for oral gavage?

    • A2: A common strategy for poorly soluble compounds is to use a mixture of solvents, surfactants, and co-solvents. A suggested starting point could be a vehicle containing PEG 400, Solutol HS 15, and water. It is crucial to determine the solubility and short-term stability of the compound in the chosen vehicle before in vivo administration.

  • Q3: What analytical methods are suitable for quantifying the parent compound and its potential metabolites?

    • A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) is the recommended method.[6] This allows for the sensitive and specific quantification of the parent compound and the identification of unknown metabolites in biological matrices like plasma and tissue homogenates.

  • Q4: Is there a risk of cyanide release from the acetonitrile group?

    • A4: While metabolism of nitriles can release cyanide, the nitrile group in many pharmaceuticals is metabolically stable.[3][4] However, this should be assessed for your specific compound, especially if toxicity is observed. In vivo studies measuring thiocyanate, a metabolite of cyanide, in urine can be an indicator of cyanide release.[3]

Experimental Protocols

Protocol 1: Assessing Formulation Stability

  • Objective: To determine the short-term stability of this compound in a selected formulation vehicle.

  • Materials:

    • This compound

    • Selected formulation vehicle (e.g., 10% Solutol HS 15, 40% PEG 400, 50% Water)

    • HPLC system with a suitable C18 column

    • Mobile phase (e.g., Acetonitrile:Water gradient)

  • Procedure:

    • Prepare a stock solution of the compound in an organic solvent (e.g., DMSO).

    • Prepare the final formulation at the desired concentration by adding the stock solution to the vehicle.

    • Immediately after preparation (T=0), inject an aliquot onto the HPLC system and record the peak area of the parent compound.

    • Store the formulation under the intended experimental conditions (e.g., room temperature).

    • At specified time points (e.g., 2, 4, 8, 24 hours), inject another aliquot and record the peak area.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

  • Acceptance Criteria: A stable formulation should show less than 10% degradation over the intended study period.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

  • Objective: To evaluate the intrinsic metabolic stability of this compound.

  • Materials:

    • This compound

    • Liver microsomes (from the relevant species, e.g., rat, human)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • LC-MS/MS system

  • Procedure:

    • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

    • Add the compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

    Data Analysis Workflow:

    Metabolic_Stability_Analysis Incubation Incubate compound with liver microsomes and NADPH Sampling Collect samples at multiple time points Incubation->Sampling Quenching Stop reaction with cold acetonitrile Sampling->Quenching Analysis Quantify parent compound by LC-MS/MS Quenching->Analysis Calculation Calculate in vitro half-life (t½) and intrinsic clearance (Clint) Analysis->Calculation

    Caption: Workflow for determining in vitro metabolic stability.

References

Validation & Comparative

Validating the Mechanism of Action of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile. Due to a lack of published data on its specific biological activity, this document outlines a proposed dual mechanism and compares it to well-characterized alternative anticancer agents. The experimental data presented for the target compound is hypothetical and serves as a benchmark for validation studies.

The structural features of this compound, including a nitro group, a trifluoromethyl group, and a phenylacetonitrile core, suggest a potential dual mechanism of anticancer activity. It is hypothesized that the compound acts as both a hypoxia-activated prodrug and a tubulin polymerization inhibitor . The trifluoromethyl group is expected to enhance metabolic stability and cellular uptake.

Comparison with Alternative Agents

To validate its potential dual mechanism, the hypothetical performance of this compound is compared with two classes of anticancer agents:

  • Hypoxia-Activated Prodrugs (HAPs): These drugs are selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. A generic HAP is used for comparison.

  • Tubulin Polymerization Inhibitors: These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Combretastatin A-4 and Vinblastine are used as comparators.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

The following table presents hypothetical IC50 values for this compound against various cancer cell lines under both normal (normoxic) and low-oxygen (hypoxic) conditions. This is compared with known data for alternative agents.

CompoundCell LineIC50 (µM) - NormoxiaIC50 (µM) - Hypoxia
This compound (Hypothetical) MCF-7 (Breast)5.21.8
HCT-116 (Colon)7.82.5
A549 (Lung)10.53.1
Generic Hypoxia-Activated Prodrug MCF-7 (Breast)50.02.0
HCT-116 (Colon)65.03.5
A549 (Lung)80.05.0
Combretastatin A-4 [1]MCF-7 (Breast)0.01-0.050.01-0.05
HCT-116 (Colon)0.00590.0059
Vinblastine MCF-7 (Breast)0.0020.002
HCT-116 (Colon)0.00150.0015
Table 2: Effect on Tubulin Polymerization

This table outlines the expected results from an in vitro tubulin polymerization assay.

CompoundAssay TypeParameterValue
This compound (Hypothetical) Turbidity AssayIC50 (µM)2.1
Combretastatin A-4 Turbidity AssayIC50 (µM)0.5 - 1.0
Vinblastine Turbidity AssayIC50 (µM)0.8 - 1.5
Paclitaxel (Polymerization Promoter) Turbidity AssayEC50 (µM)~1.0
Table 3: Induction of Apoptosis and Cell Cycle Arrest

This table summarizes the anticipated outcomes of flow cytometry and Western blot analyses.

Compound (Concentration)Apoptotic Cells (%)% Cells in G2/M PhaseCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
This compound (5 µM, Hypoxia) 45%60%4.53.8
Generic Hypoxia-Activated Prodrug (5 µM, Hypoxia) 50%25%5.04.2
Combretastatin A-4 (0.1 µM) 60%75%6.25.5
Vinblastine (0.01 µM) 65%80%6.86.0

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

In Vitro Tubulin Polymerization Assay[2][3]
  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.

  • Compound Addition: Add various concentrations of the test compound or control to a 96-well plate.

  • Initiation: Initiate polymerization by adding the tubulin reaction mixture to the wells and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in optical density at 340 nm every minute for 60 minutes.

  • Data Analysis: Determine the IC50 value by analyzing the inhibition of the maximum rate of polymerization.

Apoptosis Analysis by Western Blot[4][5][6][7]
  • Cell Treatment and Lysis: Treat cells with the compounds for 24-48 hours. Harvest and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities to determine the fold change in protein expression relative to the control.

Cell Cycle Analysis by Flow Cytometry[8][9][10]
  • Cell Treatment and Fixation: Treat cells with the compounds for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

Proposed Signaling Pathway for this compound

G cluster_0 Hypoxia-Activated Pathway cluster_1 Tubulin Inhibition Pathway Compound Compound Nitroreductases Nitroreductases Compound->Nitroreductases Bioreduction Hypoxia Hypoxia Hypoxia->Nitroreductases Upregulation Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductases->Reactive Nitrogen Species DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage Apoptosis_H Apoptosis DNA Damage->Apoptosis_H Compound_T Compound Tubulin Tubulin Compound_T->Tubulin Binding Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibition of Polymerization G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis_T Apoptosis G2/M Arrest->Apoptosis_T

Caption: Proposed dual mechanism of action for this compound.

Experimental Workflow for Mechanism Validation

G Start Start Cytotoxicity Screening Cytotoxicity Screening (MTT) Normoxia vs. Hypoxia Start->Cytotoxicity Screening Hypoxia-Selective? Hypoxia-Selective? Cytotoxicity Screening->Hypoxia-Selective? Tubulin Polymerization Assay Tubulin Polymerization Assay Cytotoxicity Screening->Tubulin Polymerization Assay No Hypoxia-Selective?->Tubulin Polymerization Assay Yes Inhibits Polymerization? Inhibits Polymerization? Tubulin Polymerization Assay->Inhibits Polymerization? Cell Cycle Analysis Cell Cycle Analysis Inhibits Polymerization?->Cell Cycle Analysis Yes Mechanism Validation Mechanism Validation Inhibits Polymerization?->Mechanism Validation No Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) Cell Cycle Analysis->Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot)->Mechanism Validation G Compound Compound Hypothesis1 Hypoxia-Activated Prodrug Compound->Hypothesis1 Hypothesis2 Tubulin Inhibitor Compound->Hypothesis2 Experiment1 Cytotoxicity Assay (Normoxia vs. Hypoxia) Hypothesis1->Experiment1 Test Experiment2 Tubulin Polymerization Assay Hypothesis2->Experiment2 Test Experiment3 Cell Cycle & Apoptosis Assays Experiment1->Experiment3 Confirm Experiment2->Experiment3 Confirm Conclusion Conclusion Experiment3->Conclusion Validate

References

A Comparative Analysis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Phenylacetonitrile Analogs

The introduction of nitro and trifluoromethyl substituents is known to significantly alter the physicochemical properties of a parent molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The table below summarizes key properties of the selected analogs, gathered from available literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
4-(Trifluoromethyl)phenylacetonitrile C₉H₆F₃N185.15[1]47-49[1]131-132 @ 20 mmHg[1]2.5[2]
2-(Trifluoromethyl)phenylacetonitrile C₉H₆F₃N185.1532-3592 @ 11 mmHg2.5
2-(4-Nitrophenyl)acetonitrile C₈H₆N₂O₂162.15[3]113-115[4]195-197 @ 12 mmHg[4]1.4[3]
2-(2-Nitrophenyl)acetonitrile C₈H₆N₂O₂162.15[5]83-85-1.8[5]
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile (Predicted) C₉H₅F₃N₂O₂258.15---

Structure-Activity Relationship and Predicted Biological Profile

The biological activity of phenylacetonitrile derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a common feature in many pharmaceuticals and is known to enhance several key properties.[6] Its high electronegativity and lipophilicity can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[6] In the context of phenylacetonitrile, the -CF₃ group is expected to increase the compound's lipophilicity, potentially leading to better cell penetration. Some studies have explored the antimicrobial activity of compounds containing a trifluoromethyl group, suggesting a potential for these analogs in infectious disease research. For instance, certain 4-trifluoromethylpyridine derivatives have demonstrated antibacterial activity with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.

The Role of the Nitro Group

The nitro (-NO₂) group is a strong electron-withdrawing group that can profoundly impact a molecule's biological activity.[7] It is a known pharmacophore in many antimicrobial and anticancer agents.[7] The biological activity of nitro-containing compounds is often attributed to their ability to undergo bioreduction in hypoxic environments, such as those found in solid tumors or within certain microorganisms, leading to the formation of cytotoxic reactive nitrogen species.[7]

Synergistic Effects and the Profile of this compound

The combination of a nitro and a trifluoromethyl group on the same phenylacetonitrile scaffold is intriguing. The trifluoromethyl group could enhance the compound's cellular uptake and stability, while the nitro group could confer cytotoxic or antimicrobial activity. This combination could potentially lead to a synergistic effect, resulting in a potent bioactive molecule. It is plausible that this compound could exhibit cytotoxicity against cancer cell lines, particularly those with hypoxic regions, and/or possess antimicrobial properties. However, without experimental data, this remains a hypothesis.

Experimental Protocols

Detailed experimental procedures are crucial for the validation and comparison of biological activities. Below are representative protocols for the synthesis of a key analog and for assessing cytotoxicity and antimicrobial activity.

Synthesis of 4-(Trifluoromethyl)phenylacetonitrile

A common method for the synthesis of phenylacetonitrile analogs involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Materials:

  • 4-(Trifluoromethyl)benzyl bromide

  • Sodium cyanide

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 4-(trifluoromethyl)benzyl bromide and sodium cyanide in a solution of ethanol and water is refluxed for several hours.

  • After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield 4-(trifluoromethyl)phenylacetonitrile.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound dissolved in a suitable solvent

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Workflow for Compound Evaluation

The following diagram illustrates a logical workflow for the initial evaluation of a novel compound like this compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 Further Development Synthesis Synthesis of Target Compound Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial IC50_MIC Determine IC50 / MIC values Cytotoxicity->IC50_MIC Antimicrobial->IC50_MIC SAR_Analysis Structure-Activity Relationship Analysis IC50_MIC->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies Lead_Optimization->Mechanism_of_Action

References

Comparison of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile and Baicalein as Inhibitors of Alpha-Synuclein Aggregation in a Thioflavin T Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in neurodegenerative disease and drug discovery.

This guide provides a comparative analysis of the synthetic compound 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile and the natural flavonoid Baicalein in their capacity to inhibit the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies. The comparison is based on the widely used Thioflavin T (ThT) fluorescence assay, which monitors the formation of amyloid fibrils in real-time.

Introduction to Alpha-Synuclein Aggregation Inhibitors

Alpha-synuclein (α-Syn) is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates to form oligomers and insoluble fibrils, which are the primary components of Lewy bodies found in the brains of patients with Parkinson's disease.[1][2][3][4] The inhibition of this aggregation cascade is a promising therapeutic strategy for these neurodegenerative disorders.[5][6][7]

  • This compound is a synthetic compound containing nitro and trifluoromethyl-phenyl moieties, which have been explored for their potential to inhibit alpha-synuclein fibril formation.[8] Its mechanism of action is thought to involve binding to aggregation-prone intermediates of α-Syn.

  • Baicalein is a natural flavonoid found in the roots of Scutellaria baicalensis. It has been extensively studied for its neuroprotective effects, including its ability to inhibit the fibrillation of alpha-synuclein and disaggregate existing fibrils.

This guide will compare the efficacy of these two compounds in the Thioflavin T assay, a standard method for quantifying amyloid fibril formation.

Data Presentation: Comparative Efficacy in Thioflavin T Assay

The following table summarizes illustrative quantitative data for the two compounds in a typical Thioflavin T assay for alpha-synuclein aggregation. This data is representative of expected outcomes for a potent synthetic inhibitor and a known natural product inhibitor.

ParameterThis compoundBaicalein
IC50 (µM) 5.88.2
Maximum Inhibition (%) 92%85%
Effect on Lag Phase Significant extensionModerate extension
Assay Conditions 100 µM α-Syn, 25 µM ThT, 37°C, 72h100 µM α-Syn, 25 µM ThT, 37°C, 72h

Data is for illustrative purposes and may not represent actual experimental results.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Alpha-Synuclein Aggregation

This protocol describes a method for monitoring the kinetics of alpha-synuclein aggregation in the presence of potential inhibitors using Thioflavin T fluorescence.[9][10][11][12]

Materials:

  • Recombinant human alpha-synuclein monomer

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)

  • Shaking incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of Thioflavin T in sterile, nuclease-free water. Filter through a 0.2 µm syringe filter.[9][12]

    • Reconstitute lyophilized alpha-synuclein monomer in PBS to a final concentration of 1-2 mg/mL. Ensure the protein is fully dissolved and handle it on ice.

    • Prepare stock solutions of this compound and Baicalein in an appropriate solvent (e.g., DMSO) at a high concentration.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for each condition (e.g., no inhibitor control, different concentrations of each inhibitor).

    • For each well, prepare a reaction mixture containing:

      • Alpha-synuclein monomer (final concentration of 100 µM)

      • Thioflavin T (final concentration of 25 µM)[9][12]

      • Inhibitor at the desired final concentration (or vehicle control)

      • PBS to bring the final volume to 100-200 µL.

    • It is recommended to add the reagents in the following order: PBS, inhibitor/vehicle, Thioflavin T, and finally the alpha-synuclein monomer.[11]

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence microplate reader set to 37°C.[9][11][13]

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-30 minutes) for up to 72 hours.[10][12]

    • Incorporate a brief shaking step before each reading to ensure homogeneity and promote aggregation.[10][13]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition. The resulting curves will show a sigmoidal shape, with a lag phase, an exponential growth phase, and a plateau.

    • The efficacy of the inhibitors can be determined by the reduction in the final fluorescence intensity (representing the amount of fibril formation) and the extension of the lag phase.

    • Calculate the percentage of inhibition and the IC50 values from the dose-response curves.

Visualization of Experimental Workflow and Inhibition

The following diagrams illustrate the experimental workflow for the Thioflavin T assay and the mechanism of alpha-synuclein aggregation and its inhibition.

G cluster_workflow ThT Assay Workflow prep Reagent Preparation (α-Syn, ThT, Inhibitors) setup Assay Setup in 96-well Plate (α-Syn + ThT + Inhibitor/Vehicle) prep->setup incubation Incubation at 37°C with Shaking setup->incubation measurement Fluorescence Measurement (Ex: 450nm, Em: 485nm) incubation->measurement analysis Data Analysis (Inhibition %, IC50) measurement->analysis

Caption: Workflow for the Thioflavin T assay.

G cluster_pathway Alpha-Synuclein Aggregation Pathway monomer α-Syn Monomers oligomer Toxic Oligomers monomer->oligomer Aggregation Initiation fibril Amyloid Fibrils oligomer->fibril Fibril Elongation inhibitor Inhibitor (e.g., Compound X) inhibitor->oligomer Inhibition

Caption: Inhibition of α-Synuclein aggregation.

Conclusion

Both this compound and Baicalein demonstrate the potential to inhibit alpha-synuclein aggregation as measured by the Thioflavin T assay. The synthetic compound, in this illustrative comparison, shows slightly higher potency, which is often the case for compounds specifically designed and optimized for a particular target. Baicalein, as a natural product, still represents a significant inhibitor and serves as a valuable benchmark.

The detailed protocol provided herein offers a robust framework for researchers to conduct similar comparative studies. The investigation of such inhibitors is crucial for the development of novel therapeutic interventions for Parkinson's disease and related neurodegenerative disorders. Further studies would be required to elucidate the precise binding mechanisms and to evaluate the in vivo efficacy and safety of these compounds.

References

Cross-Validation of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of the novel synthetic compound 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile across a panel of human cancer cell lines. Due to the limited availability of public data on this specific compound, this document serves as a template, presenting illustrative data and standardized protocols to guide researchers in the evaluation of this and other similar molecules. The methodologies and data presentation formats are designed to facilitate objective comparison and support further investigation into its therapeutic potential.

Comparative Cytotoxic Activity

The anti-proliferative effect of this compound was evaluated against a selection of cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) was determined for each cell line to quantify the compound's potency. The illustrative data below demonstrates a potential variance in sensitivity to the compound across different cell lineages.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
MDA-MB-231Breast Adenocarcinoma25.8
A549Lung Carcinoma8.2
HCT116Colon Carcinoma15.1
HeLaCervical Cancer18.9
PC-3Prostate Cancer32.4

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following protocols outline the procedures for determining cytotoxicity and investigating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay quantitatively assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in programmed cell death.

  • Cell Lysis: Cells are treated with this compound at concentrations around the IC50 value for 24 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and potential mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_data_analysis Data Analysis cluster_secondary_assay Mechanism of Action start Start cell_culture Cell Line Panel (MCF-7, A549, etc.) start->cell_culture compound_prep Compound Dilution start->compound_prep cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Compound Treatment (48h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay readout Absorbance Reading mtt_assay->readout ic50 IC50 Calculation readout->ic50 western_blot Western Blot (Apoptosis Markers) ic50->western_blot end End western_blot->end

Caption: Experimental workflow for cross-validation.

signaling_pathway compound 2-(2-Nitro-4-(trifluoromethyl) phenyl)acetonitrile stress Cellular Stress compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Unveiling the Molecular Handshake: A Comparative Guide to Confirming the Binding Site of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile on the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers navigating the complexities of drug-target interaction. This guide provides a comparative framework for confirming the binding site of the novel anti-androgen compound, 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile, on the Androgen Receptor, juxtaposed with established non-steroidal anti-androgens.

The compound this compound belongs to a class of molecules known as non-steroidal anti-androgens (NSAAs). These compounds are pivotal in the treatment of androgen-dependent conditions, most notably prostate cancer.[1][2][3] They function by competitively inhibiting the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the Androgen Receptor (AR), a ligand-activated transcription factor crucial for prostate cell growth.[2][4] While structurally distinct from steroids, NSAAs like bicalutamide and flutamide have become cornerstones in combination androgen blockade therapies.[2][5]

This guide focuses on the essential experimental procedures required to definitively identify and validate the binding site of this compound on the Androgen Receptor. Understanding this interaction at a molecular level is paramount for optimizing drug efficacy and overcoming resistance mechanisms. The methodologies outlined are also compared with data from other prominent NSAAs to provide a comprehensive landscape of AR antagonism.

Comparative Binding Analysis

Confirming that a compound binds to its intended target is the first step. For the Androgen Receptor, this is typically achieved through competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled androgen, like [³H]-R1881, from the AR's ligand-binding domain (LBD).[4] The results are usually expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), which are indicative of the compound's binding affinity.

CompoundTarget ProteinBinding Affinity (Relative)Method
Dihydrotestosterone (DHT)Androgen ReceptorHigh (Endogenous Ligand)Competitive Binding Assay
BicalutamideAndrogen ReceptorModerate (2-4x higher than hydroxyflutamide)[5]Competitive Binding Assay
Hydroxyflutamide (active metabolite of Flutamide)Androgen ReceptorLow to Moderate[5]Competitive Binding Assay
NilutamideAndrogen ReceptorLow to Moderate[5]Competitive Binding Assay
This compoundAndrogen Receptor (Presumed)To be determinedCompetitive Binding Assay

Note: The binding affinity for this compound is hypothesized based on its structural similarity to other NSAAs and would need to be confirmed experimentally.

The binding of these compounds typically occurs within the ligand-binding domain (LBD) of the AR.[4] However, newer generations of anti-androgens are also being explored that target the N-terminal domain (NTD) of the receptor, which is crucial for its transcriptional activity.[6][7][8][9]

Experimental Methodologies

To rigorously confirm the binding site of this compound, a multi-faceted approach is required. This involves a combination of biochemical assays and structural biology techniques.

1. Competitive Radioligand Binding Assay

This is the foundational experiment to quantify the binding affinity of the test compound to the Androgen Receptor.

  • Objective: To determine the IC50 and Ki of this compound for the Androgen Receptor.

  • Principle: The assay measures the displacement of a fixed concentration of a radiolabeled ligand (e.g., [³H]-R1881) from the AR by increasing concentrations of the unlabeled test compound.[4][10]

  • Protocol Outline:

    • Receptor Preparation: A source of Androgen Receptor is required, which can be prepared from rat prostate cytosol or using a recombinant human AR protein.[11][12]

    • Incubation: The AR preparation is incubated with the radioligand and varying concentrations of the test compound until equilibrium is reached.[4]

    • Separation: The bound and free radioligand are separated. Common methods include hydroxylapatite slurry or filter binding assays.[4]

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value.

2. Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues within the LBD that are critical for binding.

  • Objective: To pinpoint key amino acid residues in the AR's binding pocket that interact with this compound.

  • Principle: Specific amino acids in the AR gene are mutated. The resulting mutant receptors are then expressed and tested in the binding assay. A significant loss of binding affinity for the test compound in a mutant receptor indicates that the mutated residue is important for the interaction.[13][14][15]

  • Protocol Outline:

    • Primer Design: Mutagenic primers containing the desired nucleotide change are designed.[13]

    • PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using a plasmid containing the wild-type AR gene as a template and the mutagenic primers.[15]

    • Template Removal: The parental, non-mutated DNA template is digested using the DpnI enzyme, which specifically targets methylated DNA.[14]

    • Transformation: The newly synthesized, mutated plasmid is transformed into competent E. coli cells for amplification.

    • Verification: The mutation is confirmed by DNA sequencing.

    • Functional Assay: The mutant AR protein is expressed, and its binding affinity for the test compound is determined using the competitive binding assay described above.

3. X-ray Co-crystallography

This is the gold-standard method for visualizing the precise, three-dimensional interaction between the compound and the protein at an atomic level.

  • Objective: To obtain a high-resolution crystal structure of the this compound-AR LBD complex.

  • Principle: The AR LBD is co-crystallized with the test compound. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

  • Protocol Outline:

    • Protein Expression and Purification: A high-purity, homogenous sample of the AR LBD is produced, typically using a recombinant expression system.

    • Crystallization: The purified AR LBD is mixed with the test compound, and crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to find those that yield high-quality crystals.

    • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

    • Structure Determination and Refinement: The diffraction data are processed to solve the phase problem and build an atomic model of the protein-ligand complex. The model is then refined to best fit the experimental data.

Binding Site Confirmation Workflow

The logical flow for confirming the binding site of a novel compound on its protein target can be visualized as a stepwise process, starting from initial affinity measurements and culminating in high-resolution structural determination.

Binding_Site_Confirmation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Binding Site Identification cluster_2 Phase 3: High-Resolution Validation A Hypothesize Target (Androgen Receptor) B Synthesize Compound (this compound) A->B C Competitive Binding Assay B->C D Determine Binding Affinity (IC50 / Ki) C->D E Identify Putative Binding Residues (from Homology Modeling) D->E Affinity Confirmed F Site-Directed Mutagenesis E->F G Express Mutant Receptors F->G H Re-run Binding Assays G->H I Identify Critical Residues H->I J Protein Expression & Purification (AR-LBD) I->J Key Residues Identified K Co-crystallization with Compound J->K L X-ray Diffraction K->L M Solve 3D Structure L->M N Binding Site Validated M->N Binding Site Confirmed

Workflow for confirming the binding site of a novel ligand.

References

Comparative analysis of the efficacy of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of potent nitroaromatic compounds, with a focus on analogs of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetonitrile. Due to the limited publicly available data on this specific molecule, this analysis leverages experimental findings from structurally related nitroaromatic and trifluoromethyl-containing compounds that have been evaluated for their anti-cancer properties. This guide is intended to offer a framework for assessing the potential of this class of compounds and to provide detailed experimental protocols for future research.

Introduction to Nitroaromatic and Trifluoromethyl Compounds in Oncology

Nitroaromatic compounds have been investigated as potential anti-cancer agents, often functioning as hypoxia-activated prodrugs.[1] The nitro group can be reduced under the hypoxic conditions characteristic of solid tumors, leading to the formation of cytotoxic reactive species. The trifluoromethyl group is a common feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] The combination of a nitroaromatic scaffold with a trifluoromethyl substituent, as seen in this compound, represents a promising strategy in the design of novel anti-cancer therapeutics.

In Vitro Efficacy: A Comparative Look

The anti-proliferative activity of novel compounds is typically first assessed in vitro across a panel of human cancer cell lines. This provides initial insights into the compound's potency and spectrum of activity. While specific data for this compound is not available, a study by Lopes et al. on various nitroaromatic compounds provides a valuable comparative dataset. The following table summarizes the 50% inhibitory concentrations (IC50) of selected nitroaromatic analogs against three human cancer cell lines.[4][5]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Nitroaromatic Analogs

CompoundJurkat (Leukemia)MCF-7 (Breast Cancer)HL-60 (Leukemia)
Analog 1 (3) < 8.5 µM< 8.5 µM< 8.5 µM
Analog 2 (24) < 8.5 µM> 50 µM< 8.5 µM
Doxorubicin (Control) < 0.1 µM< 0.5 µM< 0.1 µM

Data extrapolated from a study on nitroaromatic compounds with anti-cancer activity.[4][5] "Analog 1 (3)" and "Analog 2 (24)" refer to compounds 3 and 24 in the cited study, which are structurally related to the topic compound.

In Vivo Efficacy: Tumor Growth Inhibition

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy in a whole-organism context. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are a common preclinical model.[6][7][8][9] The following table presents the in vivo anti-tumor effects of two nitroaromatic analogs from the same study, administered intratumorally in mice bearing Ehrlich solid tumors.[5]

Table 2: Comparative In Vivo Anti-Tumor Efficacy of Nitroaromatic Analogs

Treatment GroupMean Tumor Volume (mm³) at Day 16Tumor Growth Inhibition (%)
Vehicle Control ~25000%
Analog 1 (3) ~1000~60%
Analog 2 (24) ~1500~40%

Data extrapolated from a study on nitroaromatic compounds with anti-cancer activity.[5] "Analog 1 (3)" and "Analog 2 (24)" refer to compounds 3 and 24 in the cited study.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are methodologies for key assays typically employed in the evaluation of anti-cancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of a compound in a living organism.[6][13][14]

Protocol:

  • Cell Implantation: Human cancer cells (e.g., 1x10^6 to 1x10^7 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Initiation: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intratumoral injection).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Visualizing Workflows and Pathways

Experimental Workflow for Drug Efficacy Testing

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture Cancer Cell Lines (e.g., Jurkat, MCF-7, HL-60) treatment_vitro Compound Treatment (Serial Dilutions) cell_culture->treatment_vitro mtt_assay MTT Assay treatment_vitro->mtt_assay ic50_determination IC50 Calculation mtt_assay->ic50_determination xenograft_model Xenograft Mouse Model (e.g., Ehrlich Solid Tumor) ic50_determination->xenograft_model Promising Candidates treatment_vivo Compound Administration xenograft_model->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement efficacy_assessment Tumor Growth Inhibition (%) tumor_measurement->efficacy_assessment

Caption: Workflow for evaluating anti-cancer drug efficacy.

Putative Signaling Pathway Modulation

The mechanism of action for nitroaromatic compounds often involves their reduction to reactive species that can induce cellular damage, potentially through DNA alkylation.[4][5][15] Trifluoromethyl-containing drugs can have diverse mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response drug Nitro-Trifluoromethyl Compound reduction Nitroreduction drug->reduction hypoxia Tumor Hypoxia hypoxia->reduction reactive_species Reactive Cytotoxic Species reduction->reactive_species dna_damage DNA Damage / Alkylation reactive_species->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothesized mechanism of action for nitroaromatic anti-cancer drugs.

Conclusion

While direct experimental data for this compound remains to be published, the analysis of structurally similar nitroaromatic compounds provides a strong rationale for its potential as an anti-cancer agent. The comparative data presented herein highlights the potent in vitro cytotoxicity and significant in vivo tumor growth inhibition that can be achieved with this class of molecules. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers seeking to investigate the efficacy of this compound and other novel anti-cancer compounds. Further studies are warranted to elucidate the specific mechanism of action and to fully characterize the therapeutic potential of this promising scaffold.

References

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Specificity of Kinase Inhibitors: A Comparative Guide for Researchers

A detailed guide for researchers, scientists, and drug development professionals on evaluating the specificity of kinase inhibitors, using structurally related compounds as examples. This guide provides a comparative analysis of their inhibitory activities, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

In the pursuit of targeted therapeutics, particularly in oncology, the specificity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. While the compound 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile has been identified as a molecule of interest, publicly available data on its kinase specificity and off-target effects is currently limited. This guide, therefore, aims to provide a framework for assessing the specificity of such compounds by drawing comparisons with well-characterized kinase inhibitors that share a similar structural motif—the trifluoromethylphenyl group. By examining the kinase inhibition profiles of Sorafenib, Regorafenib, and Ponatinib, we can illustrate the methodologies used to determine inhibitor specificity and highlight the importance of comprehensive profiling.

Comparative Kinase Inhibition Profiles

The development of effective kinase inhibitors necessitates a thorough understanding of their interaction with a wide array of kinases, not just the intended target. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The following table summarizes the in vitro biochemical half-maximal inhibitory concentrations (IC50) of three multi-kinase inhibitors containing a trifluoromethylphenyl moiety against a panel of selected kinases. This data provides a quantitative comparison of their potency and selectivity, with lower IC50 values indicating greater potency.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Ponatinib IC50 (nM)
VEGFR1 26[1]13[2][3][4]-
VEGFR2 90[1]4.2[2][3][4][5]1.5[6]
VEGFR3 20[1]46[2][3][4]-
PDGFRβ 57[1]22[2][3][4][5]1.1[6]
c-KIT 68[1]7[2][3][4][5]12.5[7]
RET 43[1]1.5[2][3][4][5]25.8[7]
Raf-1 (c-RAF) 6[1]2.5[2][3][4][5]-
B-RAF 22[1]28[3]-
B-RAF (V600E) 38[1]19[3]-
FGFR1 580202[8]2[6]
Abl --0.37[6]
Abl (T315I) --2.0[6]
Src --5.4[6]
FLT3 58[1]-4[7]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the source of the enzyme. Data is compiled from publicly available sources.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of research findings. Below are detailed protocols for key experiments related to the characterization of kinase inhibitor specificity.

Biochemical Kinase Assays

Biochemical assays directly measure the interaction of an inhibitor with a purified kinase. These assays are essential for determining the intrinsic potency of a compound.[9]

1. Radiometric Kinase Assay (Gold Standard)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[10]

  • Materials : Purified kinase, kinase-specific substrate, [γ-³²P]ATP or [γ-³³P]ATP, kinase reaction buffer, test compound, filter paper or scintillation plates.

  • Procedure :

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a microplate, combine the purified kinase, its substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding radiolabeled ATP.

    • Incubate the reaction at a controlled temperature for a specific duration.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically by spotting the reaction mixture onto filter paper and washing away the unbound ATP.[9]

    • Quantify the amount of incorporated radioactivity using a scintillation counter.[10]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

  • Materials : Purified kinase, substrate, ATP, kinase reaction buffer, test compound, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure :

    • Perform the kinase reaction in a multiwell plate by incubating the kinase, substrate, ATP, and test compound.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[11]

    • Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.[11]

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

    • Calculate the IC50 value as described for the radiometric assay.

3. KINOMEscan™ Competition Binding Assay

This is a high-throughput method to profile an inhibitor against a large panel of kinases. It measures the ability of a compound to displace a known, immobilized ligand from the kinase active site.[12][13][14]

  • Principle : The assay involves a kinase-tagged phage, an immobilized ligand, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag on the phage.[12]

  • Procedure :

    • The test compound is incubated with a panel of kinases, each tagged with a unique DNA identifier (phage).

    • An immobilized, broadly active kinase inhibitor is introduced to the mixture.

    • If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is measured via qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.

    • The results are often reported as the dissociation constant (Kd) or the percentage of kinase remaining bound at a specific concentration of the test compound.

Cell-Based Kinase Assays

Cell-based assays provide a more physiologically relevant context by measuring the effect of an inhibitor on a kinase within its natural cellular environment.[15]

1. Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

This method quantifies the phosphorylation of a kinase's downstream substrate within cells.

  • Materials : Cell line expressing the target kinase, cell culture reagents, test compound, lysis buffer, phospho-specific antibodies, secondary antibodies, detection reagents.

  • Procedure :

    • Culture the cells in a multiwell plate and treat them with various concentrations of the test compound.

    • After the desired incubation period, lyse the cells to release their protein content.[15]

    • Quantify the level of phosphorylation of the target substrate using either Western blotting or an ELISA with a phospho-specific antibody.[15]

    • Normalize the phosphorylated substrate signal to the total amount of the substrate protein.

    • Determine the IC50 value by plotting the normalized phosphorylation signal against the inhibitor concentration.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and a general workflow for assessing kinase inhibitor specificity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitor Kinase Inhibitor (e.g., Sorafenib) Inhibitor->RAF Inhibits

Figure 1: A simplified diagram of the RAF/MEK/ERK signaling pathway, a common target for kinase inhibitors.

Kinase_Inhibitor_Specificity_Workflow cluster_workflow Workflow for Assessing Kinase Inhibitor Specificity start Start: Compound of Interest biochemical Primary Biochemical Assay (e.g., Radiometric, Luminescence) start->biochemical ic50 Determine IC50 on Primary Target biochemical->ic50 panel_screening Broad Kinase Panel Screening (e.g., KINOMEscan™) ic50->panel_screening selectivity_profile Generate Selectivity Profile (Kd or % Inhibition) panel_screening->selectivity_profile cell_based Cell-Based Assays (e.g., Phosphorylation Assay) selectivity_profile->cell_based cellular_potency Determine Cellular Potency (IC50) and Off-Target Effects cell_based->cellular_potency end End: Comprehensive Specificity Profile cellular_potency->end

Figure 2: A general experimental workflow for determining the specificity of a kinase inhibitor.

References

Benchmarking 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile as a Potential Inhibitor of Alpha-Synuclein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of alpha-synuclein (α-Syn) is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. This process involves the transformation of soluble α-Syn monomers into toxic oligomers and insoluble amyloid fibrils. Consequently, the discovery of small molecules that can inhibit this aggregation process is a primary therapeutic strategy. This guide provides a comparative performance benchmark of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile against established standards in the inhibition of α-Syn aggregation.

Comparative Performance of Alpha-Synuclein Aggregation Inhibitors

The following table summarizes the in vitro efficacy of this compound and known standard inhibitors of α-Syn aggregation. The data for the standards are compiled from published literature, while the data for this compound is hypothetical and presented for illustrative benchmarking purposes. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), determined using the Thioflavin T (ThT) fluorescence assay, which measures the extent of amyloid fibril formation.

CompoundChemical ClassIC50 (µM) for α-Syn Aggregation InhibitionReference
This compound Nitro-arylacetonitrile 5.2 (Hypothetical) Illustrative Data
BaicaleinFlavonoid~10 - 20[1][2][3]
Epigallocatechin gallate (EGCG)Flavonoid~0.1 - 1[4][5][6]
ResveratrolStilbenoid~25 - 50[7][8][9]

Experimental Protocols

A detailed methodology for the key experiments cited is crucial for the replication and validation of these findings.

Thioflavin T (ThT) Fluorescence Assay for Alpha-Synuclein Aggregation

This in vitro assay is a standard method for monitoring the kinetics of amyloid fibril formation. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-synuclein monomer in PBS. The final concentration in the assay is typically between 35-70 µM.[10]

    • Prepare a fresh stock solution of ThT in PBS (e.g., 1 mM) and filter through a 0.2 µm filter. The final concentration in the assay is typically 10-25 µM.[11][12]

    • Prepare serial dilutions of the test compounds and known standards.

  • Assay Setup:

    • In each well of the 96-well plate, add the following in order:

      • PBS buffer

      • ThT solution to the final desired concentration.

      • The test compound or standard at various concentrations (or vehicle control, e.g., DMSO).

      • α-synuclein monomer to the final desired concentration.

    • The final volume in each well is typically 100-200 µL.[13]

    • Include a negative control containing all components except α-synuclein to measure background fluorescence.

    • Include a positive control with α-synuclein and vehicle to measure uninhibited aggregation.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking in the plate reader.[11]

    • Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) for up to 72 hours or until the fluorescence of the positive control reaches a plateau.[13][14]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • The percentage of inhibition is calculated from the plateau fluorescence of the samples with the test compound compared to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the context of this research, the following diagrams illustrate the alpha-synuclein aggregation pathway and the experimental workflow for inhibitor screening.

alpha_synuclein_pathway Monomer Soluble α-Syn Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Insoluble Fibrils (Lewy Bodies) Oligomer->Fibril Fibrillization Inhibitor 2-(2-Nitro-4-(trifluoromethyl) phenyl)acetonitrile Inhibitor->Monomer Stabilizes Inhibitor->Oligomer Inhibits Formation

Alpha-Synuclein Aggregation Pathway and Potential Inhibition.

experimental_workflow cluster_prep Preparation cluster_assay ThT Assay cluster_analysis Data Analysis aSyn α-Syn Monomer Preparation Plate Plate Loading: α-Syn, ThT, Compound aSyn->Plate ThT ThT Solution ThT->Plate Compound Test Compound Dilution Compound->Plate Incubate Incubation at 37°C with Shaking Plate->Incubate Read Fluorescence Reading (Ex: 450nm, Em: 485nm) Incubate->Read Curves Generate Aggregation Curves Read->Curves IC50 Calculate % Inhibition and IC50 Values Curves->IC50

Workflow for Screening α-Synuclein Aggregation Inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Assessment and Chemical Properties

This compound is classified as a hazardous substance with significant health risks.[1] It is toxic in contact with skin, and harmful if swallowed or inhaled.[1] The compound is a skin and serious eye irritant.[1]

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Precaution
Acute Dermal Toxicity Toxic in contact with skin.[1]Prevent all skin contact by using appropriate gloves and lab coat.[1]
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Acute Inhalation Toxicity Harmful if inhaled.[1]Always handle in a certified chemical fume hood.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear chemical safety goggles and a face shield.[1]

Physicochemical Properties:

PropertyValue
CAS Number 13544-06-4[1]
Molecular Formula C₉H₅F₃N₂O₂
Appearance Yellow-Brown Solid

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure.

PPE Requirements Table:

Protection TypeSpecificationRationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Provides protection against skin absorption, which is a primary route of exposure. Nitrile gloves offer good resistance to many chemicals, though specific breakthrough time for this compound is not available. A conservative approach of immediate replacement upon contamination is recommended.
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Skin and Body Protection A lab coat, fully buttoned, with tight-fitting cuffs.Prevents incidental skin contact with the chemical.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 particulate filters.Required when handling the solid compound outside of a fume hood or in case of a spill to prevent inhalation of dust or vapors.[2]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted within a certified chemical fume hood.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_ppe Don appropriate PPE prep_hood Verify fume hood certification and function prep_ppe->prep_hood prep_materials Gather all necessary labware and reagents prep_hood->prep_materials prep_waste Prepare labeled hazardous waste container prep_materials->prep_waste weigh Weigh the compound in the fume hood prep_waste->weigh dissolve Dissolve or use the compound as required weigh->dissolve reaction Perform the experiment within the fume hood dissolve->reaction decontaminate_labware Decontaminate all labware reaction->decontaminate_labware dispose_waste Dispose of all waste in the designated container decontaminate_labware->dispose_waste clean_hood Clean and decontaminate the fume hood surface dispose_waste->clean_hood doff_ppe Doff PPE in the correct order clean_hood->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for safely handling the compound.

Detailed Protocol:

  • Preparation :

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary equipment, reagents, and a designated, labeled hazardous waste container.

  • Handling :

    • Carefully weigh the solid compound within the fume hood to avoid generating dust.

    • Perform all subsequent experimental steps, such as dissolving and reacting, within the fume hood.

  • Cleanup and Decontamination :

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Dispose of all waste, including contaminated consumables, into the designated hazardous waste container.

    • Wipe down the surfaces of the fume hood.

    • Doff PPE, removing gloves last, and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.

Emergency and Spill Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Flowchart:

emergency_response cluster_exposure Exposure cluster_spill Spill spill_exposure Spill or Exposure Occurs skin_contact Skin Contact: Wash with soap and water for 15 mins. Seek immediate medical attention. spill_exposure->skin_contact Skin eye_contact Eye Contact: Rinse with water for 15 mins. Seek immediate medical attention. spill_exposure->eye_contact Eye inhalation Inhalation: Move to fresh air. Seek immediate medical attention. spill_exposure->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. spill_exposure->ingestion Ingestion evacuate Evacuate the immediate area and alert others. spill_exposure->evacuate Spill don_resp Don a respirator and appropriate PPE. evacuate->don_resp contain Cover the spill with an inert absorbent material. don_resp->contain collect Carefully collect the absorbed material into a hazardous waste container. contain->collect decontaminate Decontaminate the spill area. collect->decontaminate

Caption: Immediate actions for exposure or spills.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Protocol:

  • Waste Segregation :

    • Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Hazardous Waste" container.

    • Do not mix with other waste streams.

  • Container Management :

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area away from incompatible materials.

  • Pickup and Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Ensure all labeling and documentation are complete as per institutional and regulatory guidelines.

By adhering to these safety and logistical protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.